molecular formula C4H4Br2O4 B1298867 2,3-Dibromosuccinic acid CAS No. 608-36-6

2,3-Dibromosuccinic acid

Cat. No.: B1298867
CAS No.: 608-36-6
M. Wt: 275.88 g/mol
InChI Key: FJWGRXKOBIVTFA-UHFFFAOYSA-N
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Description

2,3-Dibromosuccinic acid is a useful research compound. Its molecular formula is C4H4Br2O4 and its molecular weight is 275.88 g/mol. The purity is usually 95%.
The exact mass of the compound meso-2,3-Dibromosuccinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromobutanedioic acid
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InChI

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)
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InChI Key

FJWGRXKOBIVTFA-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4Br2O4
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DSSTOX Substance ID

DTXSID00862120
Record name 2,3-Dibromosuccinic acid
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Molecular Weight

275.88 g/mol
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Physical Description

Solid; [Merck Index] White crystals.
Record name 2,3-Dibromosuccinic acid
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CAS No.

526-78-3, 608-36-6
Record name 2,3-Dibromosuccinic acid
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Record name Butanedioic acid, 2,3-dibromo-
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Foundational & Exploratory

A Technical Guide to the Stereoisomers of 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromosuccinic acid, a brominated derivative of succinic acid, is a molecule of significant interest in stereochemistry and organic synthesis. Its structure contains two chiral centers at the C2 and C3 positions, giving rise to multiple stereoisomers. An understanding of the distinct spatial arrangements of these isomers is crucial for their application in asymmetric synthesis and as chiral building blocks in the development of pharmaceuticals. This technical guide provides an in-depth overview of the stereoisomers of this compound, their physicochemical properties, and detailed experimental protocols for their synthesis and separation.

The Stereoisomers of this compound

This compound (HOOC-CHBr-CHBr-COOH) has two chiral carbons. The substituents on each chiral carbon are identical: a hydrogen atom, a bromine atom, a carboxyl group, and the other brominated carbon atom. This symmetry results in the existence of three stereoisomers: a pair of enantiomers and a meso compound.[1]

  • Enantiomers ((+)- and (-)-threo isomers): These two isomers are non-superimposable mirror images of each other. They are optically active, rotating plane-polarized light in equal but opposite directions. The racemic mixture, a 50:50 combination of the two enantiomers, is optically inactive due to external compensation.[1] The enantiomeric pair is also referred to as the threo diastereomer.

  • Meso Form (erythro isomer): This isomer possesses an internal plane of symmetry, making it achiral and optically inactive, despite having two chiral centers.[1] This is also known as the erythro diastereomer.

Physicochemical Properties

The stereoisomers of this compound exhibit distinct physical properties, which are summarized in the table below. These differences are critical for their separation and characterization.

Property(2R,3R)-(+)-2,3-Dibromosuccinic Acid(2S,3S)-(-)-2,3-Dibromosuccinic AcidRacemic (±)-2,3-Dibromosuccinic Acidmeso-(2R,3S)-2,3-Dibromosuccinic Acid
Synonyms d-2,3-Dibromosuccinic acidl-2,3-Dibromosuccinic acid(±)-threo-2,3-Dibromosuccinic aciderythro-2,3-Dibromosuccinic acid
CAS Number 916065-44-6916065-46-81114-00-7608-36-6
Molecular Formula C₄H₄Br₂O₄C₄H₄Br₂O₄C₄H₄Br₂O₄C₄H₄Br₂O₄
Molecular Weight 275.88 g/mol 275.88 g/mol 275.88 g/mol 275.88 g/mol
Melting Point 157-158 °C (decomposes)[2]157-158 °C (decomposes)[2]167 °C[2]255-256 °C (decomposes); also reported as 270-273 °C[2]
Water Solubility Very soluble in cold water[2]Very soluble in cold water[2]20 g/L at 17 °C[2]20 g/L at 17 °C[2]
Optical Rotation [α]D¹⁸ +147.8° (c=5 in ethyl acetate)[3][α]D¹³ -148.0° (c=5.8 in ethyl acetate)[3]
pKa₁ 1.4 (general)[2]1.4 (general)[2]1.4 (general)[2]1.51[4]
pKa₂ 3.4 (general)[2]3.4 (general)[2]3.4 (general)[2]2.71[4]

Crystallographic Data

IsomerCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
RacemicMonoclinicP 1 21/c 112.7256.167010.22890.00111.98090.00[5]
mesoMonoclinicC2/c14.2445.9279.77190.00126.9690.00[6]

Experimental Protocols

Synthesis of meso-2,3-Dibromosuccinic Acid

The synthesis of the meso isomer is achieved through the anti-addition of bromine to fumaric acid.

Materials:

  • Fumaric acid

  • Bromine

  • Water

  • 2 N Hydrochloric acid (for recrystallization)

Procedure: [7]

  • In a two-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, a suspension of 11.6 g (100 mmol) of fumaric acid in 40 mL of water is heated to boiling with stirring.

  • While maintaining the boiling and stirring, 5.7 mL (18 g, 110 mmol) of bromine is added dropwise. The rate of addition should be such that the brown color of the bromine disappears before the next drop is added. A slight excess of bromine should be present at the end of the addition.

  • The reaction mixture is then cooled to room temperature and further cooled in an ice bath to 10 °C, which will induce crystallization.

  • The crude product is collected by suction filtration and washed with ice-cold water.

  • Recrystallization from 2 N hydrochloric acid yields pure meso-2,3-dibromosuccinic acid. (Note: Using boiling water for recrystallization can lead to the elimination of HBr).

Synthesis of Racemic (±)-2,3-Dibromosuccinic Acid

The racemic mixture is synthesized via the syn-addition of bromine to maleic acid.[3]

Materials:

  • Maleic acid

  • Bromine

  • Water

Procedure: A common laboratory procedure involves the bromination of maleic acid in an aqueous solution. The stereochemistry of this reaction leads to the formation of the racemic mixture of the threo enantiomers.

Resolution of Racemic (±)-2,3-Dibromosuccinic Acid

The separation of the enantiomers from the racemic mixture is achieved through the formation of diastereomeric salts using a chiral resolving agent. A common method for resolving racemic acids is the use of an optically active base.

General Principle: [1]

  • The racemic acid is reacted with an enantiomerically pure chiral base (e.g., (-)-brucine, (-)-strychnine, or a chiral amine).

  • This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.

  • Once the diastereomeric salts are separated, each is treated with a strong acid to regenerate the respective pure enantiomer of this compound.

Visualizations

stereoisomers cluster_enantiomers Enantiomers (threo) (2R,3R)-(+)-2,3-Dibromosuccinic acid (2R,3R)-(+)-2,3-Dibromosuccinic acid (2S,3S)-(-)-2,3-Dibromosuccinic acid (2S,3S)-(-)-2,3-Dibromosuccinic acid (2R,3R)-(+)-2,3-Dibromosuccinic acid->(2S,3S)-(-)-2,3-Dibromosuccinic acid mirror images meso-(2R,3S)-2,3-Dibromosuccinic acid meso-(2R,3S)-2,3-Dibromosuccinic acid Racemic Mixture Racemic Mixture Racemic Mixture->(2R,3R)-(+)-2,3-Dibromosuccinic acid Racemic Mixture->(2S,3S)-(-)-2,3-Dibromosuccinic acid

Caption: Relationship between the stereoisomers of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_resolution Resolution Fumaric Acid Fumaric Acid Bromination_meso Bromination (anti-addition) Fumaric Acid->Bromination_meso Maleic Acid Maleic Acid Bromination_racemic Bromination (syn-addition) Maleic Acid->Bromination_racemic meso-Isomer meso-Isomer Bromination_meso->meso-Isomer Racemic Mixture Racemic Mixture Bromination_racemic->Racemic Mixture Diastereomeric Salts Diastereomeric Salts Racemic Mixture->Diastereomeric Salts + Chiral Base Chiral Base Chiral Base Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Separated Diastereomers Separated Diastereomers Fractional Crystallization->Separated Diastereomers Acidification Acidification Separated Diastereomers->Acidification Enantiomers Enantiomers Acidification->Enantiomers

Caption: Experimental workflow for the synthesis and resolution of this compound stereoisomers.

References

Physical and chemical properties of meso-2,3-Dibromosuccinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Meso-2,3-Dibromosuccinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of meso-2,3-dibromosuccinic acid, a vital compound in organic synthesis and pharmaceutical research. This document details its characteristics, experimental protocols for its synthesis, and key chemical reactions, presented in a format tailored for scientific and research applications.

Physical and Chemical Properties

Meso-2,3-dibromosuccinic acid is a white crystalline solid at room temperature.[1] It is a dibrominated derivative of succinic acid and is notable for its stereochemistry, which plays a crucial role in its applications as a chiral building block in asymmetric synthesis.[2] The quantitative physical and chemical properties are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₄H₄Br₂O₄[2][3][4]
Molecular Weight 275.88 g/mol [2][4]
CAS Number 608-36-6[2][4]
Appearance White to pale cream/yellow-beige powder or crystals[2][3][5][6]
Melting Point 255-290 °C (decomposes)[4][5][7][8]
Boiling Point ~262.4 - 352 °C (Predicted)[3][4][5]
Density ~2.486 - 2.5 g/cm³[4][5][9]
Water Solubility 20 g/L at 17 °C[1][5][7][8]
Solubility in other solvents Soluble in alcohol and ether; slightly soluble in methenyl chloride[4][10]
pKa₁ 1.4 - 1.51[5][7]
pKa₂ 2.71 - 3.4[5][7]
Partition Coefficient (log Kow) -0.21 to 0.74[3][7]

Spectroscopic Data:

  • ¹H NMR: Spectral data is available.[11]

  • ¹³C NMR: Spectral data is available.[12][13][14]

  • IR Spectra: Spectral data is available.[12][15][16]

Experimental Protocols

Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

A common and well-documented method for the synthesis of meso-2,3-dibromosuccinic acid is the electrophilic addition of bromine to fumaric acid in an aqueous medium.[17][18][19][20]

Materials and Equipment:

  • Fumaric acid

  • Bromine

  • Water

  • 2N Hydrochloric acid (for recrystallization)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and suction flask

  • Desiccator

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a suspension of fumaric acid in water is prepared.[20]

  • The mixture is heated to boiling while being vigorously stirred.[17][20]

  • Bromine is added dropwise to the boiling suspension. The rate of addition should be controlled such that the brown color of the bromine dissipates before the next drop is added.[17]

  • After the addition is complete, a slight excess of bromine should be present, indicated by a persistent reddish color in the solution.[17][20]

  • The reaction mixture is then cooled in an ice bath to induce crystallization of the product.[17][20]

  • The crude product is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove any unreacted bromine and hydrobromic acid.[17][20]

  • The crude product is dried in a desiccator.[17]

Purification:

  • The crude meso-2,3-dibromosuccinic acid can be purified by recrystallization from 2N hydrochloric acid. It is important to avoid using boiling water for recrystallization, as this can lead to the elimination of hydrogen bromide.[17] Alternatively, crystallization from distilled water at temperatures below 70°C can be employed.[5][6]

Workflow Diagram:

G Synthesis of meso-2,3-Dibromosuccinic Acid A Fumaric Acid + Water B Boiling Suspension A->B Heat to Boiling C Dropwise Addition of Bromine B->C D Reaction Mixture C->D E Cooling (Ice Bath) D->E F Crystallization E->F G Vacuum Filtration & Washing F->G H Crude meso-2,3-Dibromosuccinic Acid G->H I Recrystallization (2N HCl) H->I J Pure meso-2,3-Dibromosuccinic Acid I->J

A flowchart illustrating the synthesis of meso-2,3-dibromosuccinic acid.

Chemical Properties and Reactivity

Meso-2,3-dibromosuccinic acid is a relatively stable compound under normal conditions but exhibits reactivity characteristic of a dibrominated carboxylic acid.[3]

Stability and Storage:

  • The compound is stable under normal temperatures and pressures.[3]

  • It should be stored in a cool, dry, well-ventilated area in a tightly closed container.[5][10]

Incompatibilities:

  • Meso-2,3-dibromosuccinic acid is incompatible with oxidizing agents and bases.[3][10]

Reactivity:

  • Dehydrobromination: Elimination of hydrogen bromide from meso-2,3-dibromosuccinic acid can occur, though not as readily as from its racemic diastereomer.[21] This reaction can lead to the formation of bromomaleic or bromofumaric acid, particularly upon extended heating in aqueous solutions.[17]

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[2][8] For instance, it is a precursor in the synthesis of 2,3-dimercaptosuccinic acid.[4]

  • Organic Synthesis: Its bromine substituents provide reactive sites, making it a valuable building block for creating more complex molecules.[4][8]

G meso-2,3-Dibromosuccinic Acid meso-2,3-Dibromosuccinic Acid Bromomaleic Acid / Bromofumaric Acid Bromomaleic Acid / Bromofumaric Acid meso-2,3-Dibromosuccinic Acid->Bromomaleic Acid / Bromofumaric Acid - HBr

References

Unveiling the Solid State: A Technical Guide to the Crystal Structures of 2,3-Dibromosuccinic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of the meso and racemic forms of 2,3-dibromosuccinic acid. A comprehensive understanding of the three-dimensional arrangement of these stereoisomers in the solid state is crucial for applications in drug design, materials science, and stereoselective synthesis, where molecular conformation and intermolecular interactions dictate physical and chemical properties. This document outlines detailed experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of these compounds, complemented by a comparative summary of their key crystallographic parameters.

Synthesis and Crystallization of this compound Stereoisomers

The distinct stereochemical outcomes of the bromination of maleic and fumaric acids provide a classic method for the targeted synthesis of the racemic and meso isomers of this compound, respectively.

Synthesis of meso-2,3-Dibromosuccinic Acid

The synthesis of the meso isomer is achieved through the electrophilic addition of bromine to fumaric acid.

Experimental Protocol:

  • Reaction Setup: A suspension of fumaric acid in an aqueous solution of potassium bromide and bromine is prepared. For instance, an aqueous solution (2.5 ml) with concentrations of 0.69 mol L⁻¹ fumaric acid, 2.1 mol L⁻¹ KBr, and 1.9 mol L⁻¹ Br₂ can be used.[1]

  • Reaction Conditions: The reaction mixture is heated in a boiling water bath. To maintain a constant volume and prevent the precipitation of KBr, deionized water is added as needed.[1]

  • Crystallization and Isolation: After approximately 10 minutes of heating, crystals of meso-2,3-dibromosuccinic acid form. The crystals are isolated by vacuum filtration.[1]

  • Drying: The collected crystals are placed in a heated cabinet at 373 K for one hour to ensure they are thoroughly dry.[1]

Synthesis of racemic-(±)-2,3-Dibromosuccinic Acid

The racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid is synthesized by the bromination of maleic acid.

Experimental Protocol:

  • Reactant Preparation: Maleic acid is dissolved in a suitable solvent, typically water.

  • Bromination: Elemental bromine is added to the solution of maleic acid. The reaction proceeds via an anti-addition mechanism, leading to the formation of the racemic mixture.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown from an aqueous solution. The racemic compound crystallizes, incorporating both enantiomers in the unit cell.

X-ray Crystallography Experimental Protocols

The determination of the crystal structures of the meso and racemic forms of this compound was carried out using single-crystal X-ray diffraction. The following sections summarize the experimental conditions reported in the literature.

meso-2,3-Dibromosuccinic Acid

The crystal structure of meso-2,3-dibromosuccinic acid was determined by Eriksson, Fischer, Lind, and Zazzi in 2006.

Data Collection and Refinement:

  • Diffractometer: Bruker–Nonius KappaCCD area-detector.[1]

  • Radiation: Molybdenum Kα radiation (λ = 0.71073 Å).[1]

  • Temperature: Data was collected at 298 K.[1]

  • Structure Solution and Refinement: The structure was solved using direct methods and refined on F². Hydrogen atoms were located in a difference Fourier map and refined using a riding model.[1]

racemic-(±)-2,3-Dibromosuccinic Acid

The crystal structure of the racemic form was reported by Bolte and Degen in 2000.

Data Collection and Refinement:

  • Radiation: Molybdenum Kα radiation (λ = 0.71073 Å).[2]

  • Temperature: Data was collected at a low temperature of 173 K.[2]

  • Structure Solution and Refinement: The specific diffractometer is not mentioned in the available abstracts, but the structure was solved and refined to a final R-factor of 0.035 for all reflections.[2]

Comparative Crystallographic Data

The crystallographic data for the meso and racemic forms of this compound reveal significant differences in their solid-state packing and molecular arrangements. A summary of the key parameters is presented below.

Unit Cell Parameters
Parametermeso-2,3-Dibromosuccinic Acidracemic-(±)-2,3-Dibromosuccinic Acid
Crystal System MonoclinicMonoclinic
Space Group C2/cP 1 2₁/c 1
a (Å) 14.24412.725
b (Å) 5.16646.167
c (Å) 11.373610.228
α (°) ** 9090
β (°) 117.684111.98
γ (°) 9090
Volume (ų) **741.17744.3
Z 44
T (K) 298173
Reference Eriksson et al. (2006)[1]Bolte & Degen (2000)[2]
Selected Bond Lengths and Angles

A detailed comparison of intramolecular geometry is essential for understanding the conformational differences imposed by the crystal packing. The following table presents selected bond lengths and angles for both isomers.

Bond/Anglemeso-2,3-Dibromosuccinic Acid (Å or °)racemic-(±)-2,3-Dibromosuccinic Acid (Å or °)
Br1-C2 1.969Data requires CIF access
C1-C2 1.605Data requires CIF access
C2-C2' 1.403Data requires CIF access
O1-C1 1.229Data requires CIF access
O2-C1 1.244Data requires CIF access
O2-C1-O1 Data requires CIF accessData requires CIF access
O2-C1-C2 Data requires CIF accessData requires CIF access
Br1-C2-C1 Data requires CIF accessData requires CIF access
Reference Eriksson et al. (2006)[1]Bolte & Degen (2000)[2]

(Note: Access to the full Crystallographic Information Files (CIFs) from the CCDC for the meso form (deposition number 296661) and the COD for the racemic form (entry 2011377) is required to complete the bond length and angle data for the racemic isomer.)

Experimental and Logical Workflow Visualization

The following diagram illustrates the overall workflow from the selection of starting materials to the final crystal structure analysis of the this compound stereoisomers.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis cluster_comparison Data Comparison fumaric Fumaric Acid bromination_meso Bromination fumaric->bromination_meso maleic Maleic Acid bromination_racemic Bromination maleic->bromination_racemic meso_product meso-2,3-Dibromosuccinic Acid bromination_meso->meso_product racemic_product racemic-2,3-Dibromosuccinic Acid bromination_racemic->racemic_product meso_cryst Single Crystal Growth (Aqueous Solution) meso_product->meso_cryst racemic_cryst Single Crystal Growth (Aqueous Solution) racemic_product->racemic_cryst xray_meso Single-Crystal X-ray Diffraction (298 K) meso_cryst->xray_meso xray_racemic Single-Crystal X-ray Diffraction (173 K) racemic_cryst->xray_racemic data_proc_meso Data Processing & Structure Solution (Direct Methods) xray_meso->data_proc_meso data_proc_racemic Data Processing & Structure Solution xray_racemic->data_proc_racemic refinement_meso Structure Refinement data_proc_meso->refinement_meso refinement_racemic Structure Refinement data_proc_racemic->refinement_racemic final_structure_meso Final Crystal Structure (meso) refinement_meso->final_structure_meso final_structure_racemic Final Crystal Structure (racemic) refinement_racemic->final_structure_racemic compare_data Comparative Analysis of Crystallographic Data final_structure_meso->compare_data final_structure_racemic->compare_data

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound stereoisomers.

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystal structure analysis of meso and racemic this compound. The presented experimental protocols offer a practical basis for the preparation and characterization of these compounds. The comparative analysis of their crystallographic data highlights the profound impact of stereochemistry on the solid-state architecture of molecules. This fundamental knowledge is invaluable for researchers in the pharmaceutical and materials science fields, enabling a more rational approach to the design of crystalline materials with desired properties. Further investigation into the complete bond length and angle data from the respective CIF files is recommended for a more granular comparative analysis.

References

The Stereospecific Bromination of Fumaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereochemistry of the electrophilic addition of bromine to fumaric acid, a classic example of a stereospecific reaction in organic chemistry. A comparative analysis with its geometric isomer, maleic acid, is included to underscore the principles of stereochemical control. This document provides detailed experimental protocols, quantitative data, and mechanistic visualizations to serve as a comprehensive resource for professionals in research and drug development.

Core Principles: Stereochemistry of Bromine Addition

The addition of bromine to an alkene proceeds via an electrophilic addition mechanism. The key intermediate in this reaction is a cyclic bromonium ion, which is formed by the interaction of the bromine molecule with the π-electrons of the carbon-carbon double bond.[1][2] This intermediate is then attacked by a bromide ion in an SN2-like fashion. The geometry of the starting alkene dictates the stereochemical outcome of the product, making this reaction highly stereospecific.[3]

Bromination of Fumaric Acid (trans-Butenedioic Acid)

Fumaric acid, the trans-isomer of butenedioic acid, undergoes anti-addition of bromine.[1] The initial formation of the bromonium ion occurs on one face of the planar alkene. The subsequent backside attack by the bromide ion on one of the carbons of the cyclic intermediate can occur with equal probability from two directions. However, due to the trans configuration of the starting material, both pathways lead to the formation of the same achiral meso-compound: (2R,3S)-2,3-dibromosuccinic acid.[1][4] This product possesses a plane of symmetry and is therefore optically inactive.[4]

Bromination of Maleic Acid (cis-Butenedioic Acid)

In contrast, the bromination of maleic acid, the cis-isomer, also proceeds through an anti-addition mechanism. However, the cis geometry of the starting material results in the formation of a racemic mixture of two enantiomers: (2R,3R)-2,3-dibromosuccinic acid and (2S,3S)-2,3-dibromosuccinic acid.[1][5] The backside attack of the bromide ion on the bromonium ion intermediate formed from maleic acid leads to two non-superimposable mirror-image products in equal amounts.[2]

Quantitative Data Summary

The stereospecific nature of the bromination of fumaric and maleic acids is clearly reflected in the distinct physical properties of their respective products.

Starting MaterialProduct StereochemistryMelting Point (°C)Typical Yield (%)
Fumaric Acidmeso-2,3-Dibromosuccinic Acid255-256 (decomposes)51-62
Maleic Acid(±)-2,3-Dibromosuccinic Acid (Racemic Mixture)168-17095-96

Experimental Protocols

The following are detailed methodologies for the laboratory-scale synthesis of meso- and racemic-2,3-dibromosuccinic acid.

Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

Materials:

  • Fumaric acid

  • Bromine

  • Potassium bromide

  • Deionized water

  • Ice

Equipment:

  • 25-mL Erlenmeyer flask

  • Boiling water bath

  • Ice-water bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Oven

Procedure: [6]

  • Prepare a stock solution of bromine by dissolving 7.75 g of bromine and 6.25 g of potassium bromide in 10 mL of water in a 25-mL volumetric flask, and then diluting to the mark with water. Caution: Bromine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Weigh 200 mg of fumaric acid into a 25-mL Erlenmeyer flask.

  • Add 2.5 mL of the stock bromine solution to the flask.

  • Mix the contents and place the flask in a boiling water bath. The solution will become a clear orange.

  • After 6-10 minutes, a white precipitate will form, and the solution color will fade to light yellow. Continue heating for a total of 10-12 minutes.

  • Remove the flask from the water bath and cool it in an ice-water bath.

  • Collect the crystalline product by vacuum filtration and wash with ice water.

  • Dry the product in an oven at 100 °C.

  • The expected product is meso-2,3-dibromosuccinic acid with a melting point of 261-266 °C (literature: 255-256 °C).[6] The yield is typically between 280 and 360 mg (51-62%).[6]

Synthesis of racemic-2,3-Dibromosuccinic Acid from Maleic Acid

Materials:

  • Maleic acid

  • Anhydrous ether

  • Bromine

  • Petroleum ether

  • Ice

Equipment:

  • Test tube

  • Warm water bath

  • Ice-water bath

  • Glass rod

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure: [6]

  • Caution: All equipment and reagents must be dry.

  • Weigh 200 mg of maleic acid into a test tube and add 2 mL of anhydrous ether.

  • In a fume hood, add a solution of bromine in a non-polar solvent (e.g., carbon tetrachloride or dichloromethane) dropwise until a persistent orange color is observed.

  • If no precipitate forms, allow the solution to stand for 10-15 minutes until the deep orange color fades to pale orange or yellow.

  • Remove the ether by placing the test tube in a beaker of warm water in a fume hood, leaving a pale orange or yellow solid.

  • Cool the test tube in an ice-water bath for a few minutes.

  • Add petroleum ether and use a glass rod to break up the solid.

  • Collect the product by vacuum filtration, rinse with a few milliliters of petroleum ether, and air dry.

  • The expected product is racemic-2,3-dibromosuccinic acid with a melting point of 168-170 °C (literature: 166-167 °C).[6] Yields are typically high, around 440-450 mg (95-96%).[6]

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and the experimental workflow.

bromination_fumaric fumaric Fumaric Acid (trans) bromonium Cyclic Bromonium Ion Intermediate fumaric->bromonium Electrophilic Attack br2 Br₂ br2->bromonium meso meso-2,3-Dibromosuccinic Acid ((2R,3S)-) bromonium->meso Anti-addition (Backside Attack) br_minus Br⁻ br_minus->meso

Caption: Reaction mechanism for the bromination of fumaric acid.

bromination_maleic maleic Maleic Acid (cis) bromonium Cyclic Bromonium Ion Intermediate maleic->bromonium Electrophilic Attack br2 Br₂ br2->bromonium racemic Racemic Mixture ((2R,3R)- and (2S,3S)-) bromonium->racemic Anti-addition (Backside Attack) br_minus Br⁻ br_minus->racemic

Caption: Reaction mechanism for the bromination of maleic acid.

experimental_workflow cluster_fumaric Bromination of Fumaric Acid cluster_maleic Bromination of Maleic Acid start_f Fumaric Acid + Bromine Solution heat Heat in Boiling Water Bath start_f->heat cool_f Cool in Ice-Water Bath heat->cool_f filter_f Vacuum Filtration cool_f->filter_f dry_f Dry Product filter_f->dry_f product_f meso-2,3-Dibromosuccinic Acid dry_f->product_f start_m Maleic Acid in Anhydrous Ether add_br2 Add Bromine Solution start_m->add_br2 evaporate Evaporate Ether add_br2->evaporate cool_m Cool in Ice-Water Bath evaporate->cool_m triturate Triturate with Petroleum Ether cool_m->triturate filter_m Vacuum Filtration triturate->filter_m product_m racemic-2,3-Dibromosuccinic Acid filter_m->product_m

Caption: Comparative experimental workflow for the bromination of fumaric and maleic acids.

References

An In-depth Technical Guide to the Reaction Mechanism of Maleic Acid Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism governing the bromination of maleic acid. The document details the underlying principles of the electrophilic addition, the stereochemical outcomes, and practical experimental considerations. Quantitative data, where available in the public domain, has been summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of this classic organic reaction.

Core Reaction Mechanism: Electrophilic Addition

The bromination of maleic acid is a prime example of an electrophilic addition reaction, a fundamental transformation in organic chemistry.[1][2][3] The electron-rich carbon-carbon double bond in maleic acid acts as a nucleophile, attacking the electrophilic bromine molecule.

The reaction proceeds through a multi-step mechanism:

  • Polarization of Bromine: As the bromine molecule (Br₂) approaches the π-electron cloud of the double bond, the electron density in the Br-Br bond is polarized. This induces a temporary dipole, creating a δ+ (electrophilic) and a δ- end.

  • Formation of a Cyclic Bromonium Ion: The nucleophilic double bond attacks the electrophilic bromine atom, displacing a bromide ion (Br⁻). This results in the formation of a three-membered ring intermediate known as a cyclic bromonium ion.[2][4] This intermediate is key to understanding the stereochemical outcome of the reaction.

  • Nucleophilic Attack by Bromide Ion: The displaced bromide ion then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion ring, leading to an anti-addition of the two bromine atoms.[4][5]

This stereospecific anti-addition is a hallmark of the bromination of alkenes and is crucial for predicting the stereochemistry of the product.

Stereochemistry of the Reaction

The stereochemistry of the starting material, maleic acid (the cis-isomer of butenedioic acid), dictates the stereochemistry of the product. The anti-addition of bromine to the cis-alkene results in the formation of a racemic mixture of the (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid enantiomers.[6] In contrast, the bromination of fumaric acid (the trans-isomer) yields the achiral meso-2,3-dibromosuccinic acid.[4][5]

This stereospecificity is a direct consequence of the bromonium ion intermediate and the subsequent backside attack by the bromide ion.

Quantitative Data

While the qualitative aspects of the maleic acid bromination are well-documented, comprehensive quantitative data on reaction kinetics and yields under varied conditions are not extensively available in readily accessible literature. The following tables summarize the available information and highlight areas where further experimental data is needed.

Table 1: Product Yields for the Bromination of Dicarboxylic Acids

Starting MaterialProductTypical Yield (%)ConditionsReference
Fumaric Acidmeso-2,3-Dibromosuccinic Acid72-84Aqueous, boilingOrganic Syntheses
Maleic Acid(±)-2,3-Dibromosuccinic AcidData not readily availableAqueous-
Fumaric Acidmeso-2,3-Dibromosuccinic Acid~80 (small scale), up to 50 (industrial scale)Aqueous, high temperatureUS Patent 3,465,037
Maleic/Fumaric Acidmeso-2,3-Dibromosuccinic AcidGood yieldsAqueous HBr, 50-90°CUS Patent 3,465,037

Table 2: Spectroscopic Data for 2,3-Dibromosuccinic Acid

Compound1H NMR (Solvent)13C NMR (Solvent)Melting Point (°C)Reference
(±)-2,3-Dibromosuccinic AcidData not readily available in tabular formatData not readily available in tabular format167--INVALID-LINK--
meso-2,3-Dibromosuccinic Acid4.85 ppm (s, 2H, CHBr) (DMSO-d6)50.1 ppm (CHBr), 168.9 ppm (COOH) (DMSO-d6)255-256 (decomposition)--INVALID-LINK--

Note: The lack of readily available, tabulated quantitative data for the bromination of maleic acid presents an opportunity for further research to systematically investigate the effects of solvent, temperature, and catalysts on reaction rates and yields.

Experimental Protocols

The following are detailed methodologies for the bromination of dicarboxylic acids. While the first protocol is for fumaric acid, it can be adapted for maleic acid.

Protocol 1: Aqueous Bromination of Fumaric Acid (Adaptable for Maleic Acid)

This procedure is adapted from Organic Syntheses.

Materials:

  • Fumaric acid (or Maleic acid)

  • Bromine

  • Water

  • 2 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In the 2 L three-necked flask, place 116 g (1.0 mole) of fumaric acid and 400 mL of water.

  • Stir the mixture to ensure the acid is thoroughly wetted.

  • Heat the suspension to boiling with vigorous stirring.

  • From the dropping funnel, add 160 g (51.2 mL, 1.0 mole) of bromine at a rate that maintains a steady reflux. The addition should take approximately one hour.

  • After the addition is complete, the solution should have a slight reddish-brown color, indicating a small excess of bromine. If not, add a small amount of additional bromine.

  • Cool the reaction mixture in an ice bath to 10°C with continuous stirring.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water to remove any remaining hydrobromic acid and excess bromine.

  • Dry the product at room temperature. The expected yield for fumaric acid is 72-84%.

Protocol 2: Bromination in a Sealed Tube

This method is suitable for smaller-scale reactions.

Materials:

  • Maleic acid

  • Bromine

  • Water

  • Heavy-walled glass tube

  • Heat source (e.g., oven or heating block)

Procedure:

  • Place 1.16 g (0.01 mole) of maleic acid, 1.60 g (0.51 mL, 0.01 mole) of bromine, and 1 mL of water into a heavy-walled glass tube.

  • Carefully seal the tube.

  • Heat the sealed tube to 100°C for several hours.

  • After cooling, carefully open the tube in a fume hood.

  • Isolate the product by filtration and wash with cold water.

  • Recrystallize the product from a suitable solvent if necessary.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Maleic_Acid Maleic Acid (cis) Bromonium_Ion Cyclic Bromonium Ion Maleic_Acid->Bromonium_Ion Electrophilic Attack Bromine Br₂ Bromine->Bromonium_Ion Racemic_Mixture Racemic Mixture ((2R,3R) and (2S,3S)-2,3-dibromosuccinic acid) Bromonium_Ion->Racemic_Mixture Nucleophilic Attack (Anti-addition)

Caption: Reaction mechanism of maleic acid bromination.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup reactants Add Maleic Acid and Water setup->reactants heat Heat to Reflux reactants->heat add_br2 Add Bromine Dropwise heat->add_br2 react Reaction Period add_br2->react cool Cool in Ice Bath react->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry analyze Characterization (NMR, MP, etc.) dry->analyze end End analyze->end

Caption: A typical experimental workflow for the bromination of maleic acid.

References

Chiral Centers in 2,3-Dibromosuccinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomerism of 2,3-dibromosuccinic acid, a molecule of significant interest in organic synthesis and pharmaceutical development. We will delve into the structural nuances arising from its chiral centers, the distinct properties of its stereoisomers, and the experimental procedures for their synthesis and separation.

Understanding the Stereoisomers of this compound

This compound (C₄H₄Br₂O₄) is a dicarboxylic acid containing two chiral centers at carbons 2 and 3. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers ((+)- and (-)-2,3-dibromosuccinic acid) and an achiral meso compound.

The enantiomeric pair, collectively known as the racemic mixture or (±)-2,3-dibromosuccinic acid, are non-superimposable mirror images of each other. They exhibit equal and opposite optical activity. The meso form, on the other hand, possesses an internal plane of symmetry and is, therefore, optically inactive.

The relationship between these stereoisomers can be visualized as follows:

G cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers racemic Racemic Mixture (±)-2,3-Dibromosuccinic Acid enantiomer1 (+)-2,3-Dibromosuccinic Acid (d- or (2R,3R)- form) racemic->enantiomer1 Resolution enantiomer2 (-)-2,3-Dibromosuccinic Acid (l- or (2S,3S)- form) racemic->enantiomer2 Resolution enantiomer1->racemic Mixing meso meso-2,3-Dibromosuccinic Acid ((2R,3S)- form) enantiomer1->meso enantiomer2->racemic Mixing enantiomer2->meso

Figure 1: Stereoisomeric relationship of this compound.

Quantitative Data of Stereoisomers

The distinct spatial arrangements of the stereoisomers of this compound lead to different physical and chemical properties. A summary of these properties is presented in the table below.

Propertymeso-2,3-Dibromosuccinic Acid(±)-2,3-Dibromosuccinic Acid (Racemic)(+)-2,3-Dibromosuccinic Acid(-)-2,3-Dibromosuccinic Acid
Melting Point (°C) 255-256 (decomposes)[1]167[1]157-158[1]157-158 (decomposes)[1]
Specific Rotation ([α]D) +147.8° (in ethyl acetate)-148.0° (in ethyl acetate)
pKa₁ 1.40[1]1.40[1]Not specifiedNot specified
pKa₂ 3.40[1]3.40[1]Not specifiedNot specified

Experimental Protocols

The synthesis of the different stereoisomers of this compound is stereospecific, relying on the geometry of the starting alkene.

Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

The anti-addition of bromine to the trans-double bond of fumaric acid results in the formation of the meso isomer.

G cluster_workflow Synthesis of meso-2,3-Dibromosuccinic Acid start Fumaric Acid step1 Dissolve in H₂O and heat to boiling start->step1 step2 Add Bromine (Br₂) dropwise step1->step2 step3 Cool the reaction mixture step2->step3 step4 Filter the crude product step3->step4 step5 Recrystallize from hot water step4->step5 end meso-2,3-Dibromosuccinic Acid step5->end G cluster_workflow Synthesis of (±)-2,3-Dibromosuccinic Acid start Maleic Acid step1 Dissolve in anhydrous ether start->step1 step2 Add a solution of Bromine in ether step1->step2 step3 Allow to stand until crystallization is complete step2->step3 step4 Filter the product step3->step4 step5 Wash with cold ether step4->step5 end (±)-2,3-Dibromosuccinic Acid step5->end G cluster_workflow Resolution of (±)-2,3-Dibromosuccinic Acid cluster_salts Diastereomeric Salts start Racemic (±)-2,3-Dibromosuccinic Acid step1 Dissolve in a suitable solvent (e.g., ethanol) start->step1 step2 Add a chiral resolving agent (e.g., (-)-Brucine) step1->step2 step3 Fractional Crystallization to separate diastereomeric salts step2->step3 salt1 Less soluble salt ((+)-acid-(-)-base) step3->salt1 salt2 More soluble salt ((-)-acid-(-)-base) step3->salt2 step4a Treat with acid to regenerate (+)-acid salt1->step4a step4b Treat with acid to regenerate (-)-acid salt2->step4b end1 (+)-2,3-Dibromosuccinic Acid step4a->end1 end2 (-)-2,3-Dibromosuccinic Acid step4b->end2

References

Theoretical Acidity of 2,3-Dibromosuccinic Acid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental acidity, expressed as pKa values, of the stereoisomers of 2,3-dibromosuccinic acid: the chiral enantiomers (2R,3R) and (2S,3S), and the achiral meso form. This document summarizes available quantitative data, details relevant experimental and computational methodologies, and illustrates the logical relationships between stereoisomerism and acidity.

Introduction to Stereoisomerism and Acidity in this compound

This compound is a dicarboxylic acid with two chiral centers, giving rise to three stereoisomers: a pair of enantiomers ((2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid) and a meso compound ((2R,3S)-2,3-dibromosuccinic acid). The spatial arrangement of the two bromine atoms and two carboxylic acid groups in these isomers influences their intramolecular interactions, which in turn is expected to affect their acidity.

The two pKa values of a dicarboxylic acid (pKa1 and pKa2) correspond to the sequential deprotonation of the two carboxylic acid groups. The proximity and relative orientation of these acidic groups, as dictated by the stereochemistry, can lead to differences in the pKa values between the diastereomers (the enantiomeric pair and the meso form). Factors such as intramolecular hydrogen bonding and electrostatic repulsion between the carboxylate groups play a significant role.

Quantitative pKa Data

Reported experimental pKa values for this compound are available, although the specific isomer is not always clearly stated in all sources. The table below summarizes the available data. It is important to note that due to differing spatial arrangements, theoretical calculations would predict distinct pKa values for the diastereomers.

Isomer/MixturepKa1pKa2Temperature (°C)Reference
Not Specified1.43.4Not Specified[1]

It is crucial for researchers to consider that the unspecified values may represent a mixture of isomers, which could obscure the distinct acidic properties of the individual stereoisomers.

Theoretical pKa Prediction: A General Workflow

A generalized workflow for the theoretical pKa prediction of the this compound isomers is outlined below. This process involves calculating the Gibbs free energy change for the deprotonation reactions in an aqueous environment.

G General Workflow for Theoretical pKa Prediction cluster_input Input Structures cluster_gas_phase Gas-Phase Calculations cluster_solvation Solvation Energy Calculations cluster_pka_calc pKa Calculation start_RR (2R,3R)-Isomer 3D Structure opt_neutral Geometry Optimization (Neutral Species) start_RR->opt_neutral start_SS (2S,3S)-Isomer 3D Structure start_SS->opt_neutral start_meso meso-Isomer 3D Structure start_meso->opt_neutral opt_monoanion Geometry Optimization (Monoanion) opt_neutral->opt_monoanion freq_neutral Frequency Calculation (Neutral Species) opt_neutral->freq_neutral opt_dianion Geometry Optimization (Dianion) opt_monoanion->opt_dianion freq_monoanion Frequency Calculation (Monoanion) opt_monoanion->freq_monoanion freq_dianion Frequency Calculation (Dianion) opt_dianion->freq_dianion solv_neutral Solvation Free Energy (Neutral Species) freq_neutral->solv_neutral solv_monoanion Solvation Free Energy (Monoanion) freq_monoanion->solv_monoanion solv_dianion Solvation Free Energy (Dianion) freq_dianion->solv_dianion delta_g1 Calculate ΔGaq1 solv_neutral->delta_g1 solv_monoanion->delta_g1 delta_g2 Calculate ΔGaq2 solv_monoanion->delta_g2 solv_dianion->delta_g2 solv_proton Solvation Free Energy of Proton (H+) solv_proton->delta_g1 solv_proton->delta_g2 pka1 Calculate pKa1 delta_g1->pka1 pka2 Calculate pKa2 delta_g2->pka2

Figure 1. A generalized workflow for the theoretical prediction of pKa values for the isomers of this compound using quantum chemical methods.

Experimental pKa Determination: A General Protocol

Potentiometric titration is a standard and accurate method for determining pKa values. The following is a detailed, generalized protocol that can be adapted for the determination of the pKa values of the this compound isomers.

Objective: To determine the pKa1 and pKa2 values of a this compound isomer in an aqueous solution.

Materials:

  • This compound isomer (high purity)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • High-purity water (deionized and degassed)

  • pH calibration buffers (e.g., pH 4.01, 7.00, 10.01)

  • Potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Titration vessel

Protocol:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of the this compound isomer.

    • Dissolve the sample in a known volume of high-purity water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength. The final concentration of the acid should be in the millimolar range.

  • Instrumentation Setup and Calibration:

    • Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pKa values.

    • Set up the titration apparatus with the pH electrode and a temperature probe immersed in the analyte solution.

    • Place the titration vessel on a magnetic stirrer and ensure gentle, constant stirring.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution in small, precise increments using the burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to obtain the titration curve.

    • The pKa values can be determined from the half-equivalence points. pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.

    • Alternatively, the equivalence points can be more accurately determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV).

The logical flow of this experimental procedure is depicted in the following diagram:

G Experimental Workflow for pKa Determination by Potentiometric Titration prep Prepare Analyte Solution (Acid Isomer in KCl) setup Set up Titration Apparatus prep->setup calib Calibrate pH Electrode calib->setup titrate Titrate with Standardized NaOH setup->titrate record Record pH vs. Volume of Titrant titrate->record Incremental additions record->titrate Stabilize and repeat plot Plot Titration Curve record->plot analyze Analyze Curve for Half-Equivalence Points plot->analyze pka_vals Determine pKa1 and pKa2 analyze->pka_vals

Figure 2. A flowchart illustrating the key steps in the experimental determination of pKa values using potentiometric titration.

Influence of Stereochemistry on Acidity

The difference in the spatial arrangement of the two carboxylic acid groups in the threo (racemic) and erythro (meso) isomers of 2,3-dihalogenated succinic acids is expected to result in different pKa values.

  • pKa1: The removal of the first proton is influenced by the stability of the resulting monoanion. Intramolecular hydrogen bonding between the remaining carboxylic acid group and the newly formed carboxylate can stabilize the monoanion, making the first proton more acidic (lower pKa1). The stereochemistry will determine the feasibility and strength of this hydrogen bond.

  • pKa2: The removal of the second proton is significantly affected by the electrostatic repulsion from the existing negative charge of the first carboxylate group. The closer the two carboxylate groups are in the dianion, the greater the repulsion, and the less acidic the second proton will be (higher pKa2). The conformational preferences of the different isomers will dictate the average distance between these groups.

The logical relationship between the stereoisomers and their expected differential acidity is shown below:

G Influence of Stereoisomerism on the Acidity of this compound isomers Stereoisomers of this compound ((2R,3R), (2S,3S) vs. meso) spatial Different Spatial Arrangement of -COOH and -Br Groups isomers->spatial interactions Varying Intramolecular Interactions spatial->interactions h_bond Intramolecular Hydrogen Bonding in Monoanion interactions->h_bond repulsion Electrostatic Repulsion in Dianion interactions->repulsion pka1_diff Different pKa1 Values h_bond->pka1_diff pka2_diff Different pKa2 Values repulsion->pka2_diff

Figure 3. A diagram illustrating the logical relationship between stereoisomerism and the resulting differences in the pKa values of this compound.

Conclusion

The acidity of the stereoisomers of this compound is a nuanced topic influenced by their three-dimensional structure. While some experimental data is available, further research, both theoretical and experimental, is required to definitively assign pKa values to each specific isomer and to fully elucidate the structure-acidity relationships. The methodologies outlined in this guide provide a robust framework for conducting such investigations, which are essential for applications in drug development and other areas of chemical research where precise control and understanding of a molecule's ionization state are critical.

References

Solubility Profile of 2,3-Dibromosuccinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dibromosuccinic acid, a key intermediate in various synthetic processes. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, and formulation development. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. It is influenced by several factors, including the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and the presence of different stereoisomers. This compound can exist as different stereoisomers, primarily the meso form and the racemic (DL) mixture, which exhibit distinct physical properties, including melting points and likely, solubilities.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in published literature. The existing data is summarized in the table below. It is important to note that there are some discrepancies in the reported water solubility, which may be attributable to the specific stereoisomer being studied.

SolventIsomer/MixtureTemperature (°C)Solubility
Watermeso or DL-form1720 g/L

Qualitative Solubility Profile

Qualitative solubility information provides valuable guidance for solvent selection in various applications. The table below summarizes the observed solubility of this compound in different organic solvents based on available literature.

Solvent ClassSolventSolubilityReference
Protic Solvents
WaterSlightly soluble to Very Soluble in cold water; Soluble in hot water.[1][2][3][4]
Alcohols (Methanol, Ethanol)Soluble.[1][2][3][4]
Aprotic Solvents
Ethers (Diethyl ether)Soluble.[1][2][4]
Ketones (Acetone)Soluble.[3]
Esters (Ethyl acetate)Very Soluble.[3]
Halogenated (Methylene chloride)Slightly Soluble.[1]
Halogenated (Chloroform, Carbon tetrachloride)Sparingly Soluble.[3]
Apolar (Petroleum ether)Sparingly Soluble.[3]
Amides (Dimethylformamide - DMF)May dissolve.[5]
Sulfoxides (Dimethyl sulfoxide (B87167) - DMSO)May dissolve.[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (specify isomer if known)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow A Start: Define Solvent and Temperature B Add Excess Solute to Solvent A->B C Equilibrate in Thermostatic Shaker B->C D Check for Saturation C->D E Continue Equilibration D->E No F Collect and Filter Supernatant D->F Yes E->C G Prepare Sample for Analysis (Dilution) F->G H Analyze Concentration (e.g., HPLC) G->H I Calculate Solubility H->I J End: Report Solubility Data I->J

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental solubility determinations using the protocols outlined, paying close attention to the isomeric form of the compound.

References

A Comprehensive Technical Guide to the Thermochemical Profile of 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Thermochemical Data

Quantitative data for 2,3-dibromosuccinic acid is summarized below. It is important to note the absence of experimentally determined thermochemical values in publicly accessible databases. The data presented primarily consists of physical properties.

Table 1: Physicochemical Properties of this compound Stereoisomers

Propertymeso-2,3-Dibromosuccinic Acid(±)-2,3-Dibromosuccinic Acid (racemic)
Molecular Formula C₄H₄Br₂O₄C₄H₄Br₂O₄
Molecular Weight 275.88 g/mol [1]275.88 g/mol [2]
Melting Point 288-290 °C (decomposes)[3]167 °C[2]
Water Solubility 20 g/L (at 17 °C)[4]Very soluble[2]
Appearance White to pale yellow-beige powder[3]Crystals[2]

Note: Specific thermochemical data, including standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp), for this compound are not well-documented in the reviewed literature. The determination of these values would require dedicated calorimetric studies.

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and analysis of this compound. Below are protocols for its synthesis and a general method for determining thermochemical data.

Synthesis of meso-2,3-Dibromosuccinic Acid via Bromination of Fumaric Acid

The synthesis of the meso isomer of this compound is achieved through the electrophilic addition of bromine to fumaric acid. This reaction is stereospecific, with the anti-addition of bromine to the trans-alkene (fumaric acid) yielding the meso product.

Materials:

  • Fumaric acid

  • Liquid bromine

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • 2 N Hydrochloric acid (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, a suspension of fumaric acid in water is heated to boiling with stirring.[5]

  • Liquid bromine is added dropwise to the boiling suspension. The rate of addition is controlled to allow for the dissipation of the bromine color after each drop, indicating its consumption in the reaction.[5] A slight excess of bromine should be present at the end of the addition.[5]

  • After the addition is complete, the reaction mixture is cooled to room temperature and then further cooled in an ice bath to induce crystallization of the product.[5]

  • The crude product is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove unreacted bromine and hydrobromic acid.[6]

  • The crude product can be purified by recrystallization from 2 N hydrochloric acid to yield colorless crystals of meso-2,3-dibromosuccinic acid.[5] Using boiling water for recrystallization should be avoided as it can lead to the elimination of HBr.[5]

General Protocol for a Calorimetric Determination of Enthalpy of Reaction

While specific calorimetric data for this compound is not available, the following general protocol outlines how the enthalpy of a reaction, such as its dissolution or combustion, could be determined.

Materials and Equipment:

  • A precise calorimeter (e.g., a bomb calorimeter for combustion or a solution calorimeter for dissolution)

  • A sensitive thermometer or temperature probe

  • A known mass of this compound

  • A known volume of solvent (e.g., water for dissolution) or a combustible sample holder

  • An ignition source (for bomb calorimetry)

Procedure (Conceptual for Enthalpy of Dissolution):

  • A known mass of the solvent is placed in the calorimeter, and the system is allowed to reach thermal equilibrium. The initial temperature (Tinitial) is recorded.

  • A precisely weighed sample of this compound is added to the solvent.

  • The mixture is stirred to ensure complete dissolution, and the temperature change is monitored until a stable final temperature (Tfinal) is reached.

  • The heat absorbed or released by the solution (qsolution) is calculated using the formula: qsolution = m × c × ΔT where m is the total mass of the solution, c is the specific heat capacity of the solution, and ΔT is the temperature change (Tfinal - Tinitial).

  • The enthalpy change of the reaction (ΔH) is then determined by the relation ΔH = -qsolution / n, where n is the number of moles of the dissolved substance.

Visualizations: Reaction Pathways and Logical Relationships

Diagrams created using the DOT language provide clear visualizations of the chemical transformations and applications of this compound.

Synthesis of this compound Stereoisomers

The stereochemical outcome of the bromination reaction is dependent on the stereochemistry of the starting alkene.

G Synthesis of this compound Stereoisomers cluster_1 Reagent cluster_2 Reaction Condition Fumaric_Acid Fumaric Acid (trans) Meso meso-2,3-Dibromosuccinic Acid Fumaric_Acid->Meso Maleic_Acid Maleic Acid (cis) Racemic (±)-2,3-Dibromosuccinic Acid (racemic mixture) Maleic_Acid->Racemic Bromine Bromine (Br2) Anti_Addition Anti-addition

Caption: Stereospecific synthesis of this compound isomers.

Role in Biochemical Research

This compound is utilized in biochemical studies to probe and understand metabolic pathways and enzyme function.[7][8]

G Application of this compound in Biochemical Studies cluster_0 Biological System cluster_1 Investigative Tool cluster_2 Observed Effects / Research Focus Metabolic_Pathway Metabolic Pathway Inhibition Inhibition of Pathway Metabolic_Pathway->Inhibition Enzyme Enzyme Enzyme_Kinetics Study of Enzyme Kinetics Enzyme->Enzyme_Kinetics Mechanism_Elucidation Elucidation of Reaction Mechanism Enzyme->Mechanism_Elucidation DBSA This compound DBSA->Metabolic_Pathway interacts with DBSA->Enzyme acts on

Caption: Investigating metabolic processes with this compound.

References

Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,3-dibromosuccinic acid, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided, along with a workflow diagram for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The spectroscopic data for this compound are summarized below, providing key values for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. The data presented here were obtained in dimethyl sulfoxide-d6 (DMSO-d₆).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H4.52Singlet2H, CHBr
¹H13.75Broad Peak2H, COOH
¹³C170.2-COOH
¹³C62.8-C-Br

Note: The singlet for the CHBr protons in the ¹H NMR spectrum is characteristic of the meso isomer due to the plane of symmetry in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The following data were obtained from a potassium bromide (KBr) pellet.

Table 2: Key IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3200–2500BroadO-H stretch (Carboxylic Acid)
1715StrongC=O stretch (Carboxylic Acid)
1270StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The data below were obtained by electron ionization (EI) at 70 eV.

Table 3: Mass Spectrometry Fragmentation Data for this compound.

m/zIonRelative Abundance (%)
274[M]⁺15
195[M−Br]⁺40
117[C₄H₅O₄]⁺100
79[Br]⁺85

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy: KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.[1][2][3][4]

  • Sample and KBr Preparation : Dry high-purity KBr powder in an oven to remove any absorbed water. Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

  • Grinding : Add the KBr to an agate mortar and grind it to a fine powder. Then, add the this compound to the mortar and continue to grind the mixture for 3-5 minutes to ensure a homogenous sample with a small particle size.

  • Pellet Formation : Transfer the ground mixture to a pellet die. Assemble the die and press the powder using a hydraulic press at approximately 8-10 tons of pressure for 2-5 minutes.

  • Sample Analysis : A transparent or semi-transparent pellet will be formed. Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

  • Data Acquisition : Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample of this compound for ¹H and ¹³C NMR analysis.[5][6][7][8]

  • Sample Weighing : Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution : Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to the vial.

  • Homogenization : Gently agitate or vortex the vial to ensure the complete dissolution of the solid. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Sample Transfer : Transfer the clear solution to the NMR tube.

  • Data Acquisition : Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures, including locking, tuning, and shimming.

Mass Spectrometry (MS): Direct Inlet Method

This protocol describes the analysis of solid this compound using a direct sample inlet with electron ionization (EI).[9]

  • Sample Loading : Place a small amount of solid this compound (typically less than 1 mg) into a capillary tube or sample cup for the direct inlet probe.

  • Probe Insertion : Insert the probe into the mass spectrometer's ion source.

  • Vaporization : Gradually heat the probe to vaporize the sample directly into the ion source.

  • Ionization and Analysis : The vaporized molecules are then ionized by a 70 eV electron beam. The resulting ions are separated by the mass analyzer and detected.

  • Data Acquisition : Record the mass spectrum, noting the molecular ion and the characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) Spectroscopy cluster_MS Mass Spectrometry (MS) start This compound (Solid Sample) ir_prep Sample Preparation: KBr Pellet Formation start->ir_prep nmr_prep Sample Preparation: Dissolution in DMSO-d6 start->nmr_prep ms_prep Sample Preparation: Direct Inlet Loading start->ms_prep ir_acq Data Acquisition: FT-IR Spectrometer ir_prep->ir_acq Place pellet in holder ir_data IR Spectrum: Functional Group Analysis ir_acq->ir_data Record spectrum final_analysis Comprehensive Spectroscopic Characterization ir_data->final_analysis nmr_acq Data Acquisition: NMR Spectrometer nmr_prep->nmr_acq Transfer to NMR tube nmr_data NMR Spectra (1H, 13C): Structural Elucidation nmr_acq->nmr_data Acquire spectra nmr_data->final_analysis ms_acq Data Acquisition: Mass Spectrometer (EI) ms_prep->ms_acq Insert probe ms_data Mass Spectrum: Molecular Weight & Fragmentation ms_acq->ms_data Record spectrum ms_data->final_analysis

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Note & Protocol: Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereospecific synthesis of chiral molecules is a cornerstone of modern organic chemistry and drug development. meso-2,3-Dibromosuccinic acid is a valuable chiral building block and intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] The addition of bromine to the double bond of fumaric acid proceeds via an anti-addition mechanism, resulting in the stereospecific formation of the meso-diastereomer.[2][3][4] This application note provides a detailed protocol for the synthesis of meso-2,3-dibromosuccinic acid from fumaric acid, including reaction conditions, purification, and characterization data. The methodology is robust, offering high yields and purity suitable for further synthetic applications.

Data Presentation

A summary of the key quantitative data for the synthesis of meso-2,3-dibromosuccinic acid is presented in the table below.

ParameterValueReference
Starting Material Fumaric Acid
Molecular FormulaC₄H₄O₄
Molecular Weight116.07 g/mol
Melting Point287 °C[5]
Product meso-2,3-Dibromosuccinic Acid
Molecular FormulaC₄H₄Br₂O₄[6][7]
Molecular Weight275.88 g/mol [6][8]
Theoretical YieldBased on 1:1 molar ratio with fumaric acid
Experimental Yield63-98%[5][9]
Melting Point255-256 °C (with decomposition)[5][6]
AppearanceColorless crystals or white crystalline powder[5][7]

Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of meso-2,3-dibromosuccinic acid.[5][9][10]

Materials and Equipment:

  • Fumaric acid

  • Bromine

  • 2 N Hydrochloric acid (for recrystallization)

  • Ice water

  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Addition funnel with pressure equalization

  • Heatable magnetic stirrer and stir bar

  • Ice bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Desiccator

Procedure:

Reaction Setup:

  • Safety Precaution: This reaction must be performed in a well-ventilated fume hood due to the hazardous and corrosive nature of bromine vapors.[5]

  • In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, combine 11.6 g (100 mmol) of fumaric acid and 40 mL of water.[5]

  • Heat the mixture to boiling with vigorous stirring to ensure the fumaric acid is well suspended.[5][10]

Addition of Bromine:

  • While the fumaric acid suspension is boiling and stirring, add 5.7 mL (18 g, 110 mmol) of bromine dropwise from the addition funnel.[5]

  • The rate of addition should be controlled such that the brown color of the bromine disappears before the next drop is added.[5]

  • After the complete addition of bromine, a slight excess of bromine color should persist, indicating the reaction is complete.

Work-up and Purification:

  • Cool the reaction mixture to room temperature, and then further cool it in an ice bath to approximately 10 °C. Crystallization of the product will occur during cooling.[5][9]

  • Collect the crude product by suction filtration using a Büchner funnel.[5]

  • Wash the crystals several times with 20 mL portions of ice-cold water to remove any unreacted starting materials and hydrobromic acid.[5][9]

  • Dry the crude product to a constant weight in a desiccator. The expected yield of the crude product is approximately 23.7 g.[5]

Recrystallization:

  • For further purification, recrystallize the crude product from 2 N hydrochloric acid. Note: Using boiling water for recrystallization can lead to the elimination of HBr.[5]

  • Dissolve the crude product in a minimal amount of hot 2 N HCl, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a desiccator.

  • The expected yield of the purified product is approximately 17.4 g (63%).[5]

Visualizations

Reaction Mechanism:

The bromination of fumaric acid proceeds through a stereospecific anti-addition. The initial electrophilic attack of bromine on the double bond forms a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the opposite face of the bromonium ion, leading to the formation of the meso-2,3-dibromosuccinic acid.[2][11][12]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Fumaric_Acid Fumaric Acid (trans) Bromonium_Ion Cyclic Bromonium Ion Intermediate Fumaric_Acid->Bromonium_Ion + Br₂ (Electrophilic Attack) Bromine Br₂ Meso_Product meso-2,3-Dibromosuccinic Acid Bromonium_Ion->Meso_Product + Br⁻ (Anti-addition)

Caption: Reaction mechanism for the synthesis of meso-2,3-dibromosuccinic acid.

Experimental Workflow:

The following diagram outlines the key steps in the experimental procedure for the synthesis and purification of meso-2,3-dibromosuccinic acid.

Experimental_Workflow A 1. Reaction Setup - Fumaric acid and water in a two-neck flask - Heat to boiling with stirring B 2. Bromine Addition - Dropwise addition of Br₂ to the boiling suspension A->B C 3. Reaction Work-up - Cool mixture in an ice bath to induce crystallization B->C D 4. Isolation of Crude Product - Suction filtration - Wash with ice-cold water C->D E 5. Purification - Recrystallization from 2 N HCl D->E F 6. Final Product - Suction filtration and drying - Obtain pure meso-2,3-dibromosuccinic acid E->F

Caption: Experimental workflow for the synthesis of meso-2,3-dibromosuccinic acid.

References

Protocol for the synthesis of racemic 2,3-Dibromosuccinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Racemic 2,3-Dibromosuccinic Acid

Introduction

This compound is a halogenated derivative of succinic acid that serves as a key intermediate in the synthesis of various dicarboxylic acid derivatives.[1] It exists as two stereoisomers: a racemic mixture of enantiomers ((2R,3R) and (2S,3S)-2,3-dibromosuccinic acid) and an achiral meso compound ((2R,3S)-2,3-dibromosuccinic acid).

The synthesis of these isomers is a classic example of a stereospecific reaction in organic chemistry. The electrophilic addition of bromine to the double bond of a starting alkene proceeds via a cyclic bromonium ion intermediate, resulting in an anti-addition of the two bromine atoms.[2] Consequently, the stereochemistry of the starting alkene dictates the stereochemistry of the product:

  • Maleic Acid (cis-isomer) undergoes anti-addition to yield the racemic mixture of (2R,3R) and (2S,3S)-2,3-dibromosuccinic acid.[3]

  • Fumaric Acid (trans-isomer) undergoes anti-addition to yield the meso-2,3-dibromosuccinic acid .[2][4]

This protocol provides a detailed methodology for the synthesis of racemic this compound using maleic acid as the starting material. The significant difference in the melting points of the racemic and meso products is a key characteristic used for their identification.[2]

Materials and Equipment

  • Reagents:

    • Maleic acid (C₄H₄O₄)

    • Anhydrous diethyl ether ((C₂H₅)₂O)

    • Liquid bromine (Br₂)

    • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent for bromine solution

    • Petroleum ether

    • Deionized water (for washing)

    • Ice

  • Equipment:

    • Round-bottom flask (appropriate size for the reaction scale)

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or water bath

    • Reflux condenser (optional, for controlling solvent evaporation)

    • Beakers and Erlenmeyer flasks

    • Graduated cylinders

    • Büchner funnel and filter flask for vacuum filtration

    • Vacuum source

    • Melting point apparatus

    • Fume hood

Experimental Protocol

Safety Precautions:

  • Bromine (Br₂) is highly toxic, corrosive, and produces hazardous vapors. All operations involving liquid bromine or its concentrated solutions must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [5]

  • Anhydrous diethyl ether is extremely flammable. Ensure there are no open flames or ignition sources nearby.

  • Carbon tetrachloride is toxic and a suspected carcinogen. Use with caution and appropriate containment.

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve 2.0 g of maleic acid in 20 mL of anhydrous diethyl ether. Stir the mixture with a magnetic stirrer until the maleic acid is fully dissolved. All glassware must be thoroughly dry.[5]

    • In a separate, dry container inside the fume hood, prepare a solution of bromine. Carefully measure 3.0 g of liquid bromine and dissolve it in 10 mL of carbon tetrachloride.

  • Reaction Setup:

    • Place the flask containing the maleic acid solution in an ice-water bath to cool.

    • Fit a dropping funnel to the flask. Carefully transfer the bromine solution into the dropping funnel.

  • Addition of Bromine:

    • Begin adding the bromine solution dropwise to the stirred maleic acid solution. The characteristic reddish-brown color of bromine should disappear as it reacts with the double bond.

    • Control the rate of addition to maintain a pale yellow or orange color in the reaction mixture. If the deep orange color persists, slow the addition to allow the reaction to proceed.[5]

    • The reaction is an electrophilic addition. The double bond in maleic acid attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[2]

  • Reaction Completion and Product Isolation:

    • After the complete addition of the bromine solution, allow the mixture to stir in the ice bath for an additional 15-20 minutes. The solution color should fade significantly.[5]

    • Remove the solvent (diethyl ether and carbon tetrachloride) using a rotary evaporator or by carefully placing the flask in a warm water bath within the fume hood. This will leave a solid or semi-solid crude product.[5]

  • Purification and Drying:

    • Cool the flask containing the crude product in an ice-water bath.

    • Add 15-20 mL of cold petroleum ether to the flask and use a glass rod to break up the solid product. This process, known as trituration, helps to wash away unreacted bromine and other soluble impurities.[5]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of fresh, cold petroleum ether.

    • Allow the product to air-dry on the filter paper or in a desiccator.

  • Characterization:

    • Determine the final mass and calculate the percentage yield.

    • Measure the melting point of the dried product. The expected melting point for racemic this compound is in the range of 166-170 °C.[5]

Data Presentation

The synthesis of this compound is highly dependent on the stereochemistry of the starting alkene. The table below summarizes the expected quantitative data for the bromination of both maleic and fumaric acid.

Starting MaterialAlkene IsomerProduct StereoisomerExpected Yield (%)Melting Point (°C)
Maleic AcidcisRacemic (±)-2,3-Dibromosuccinic Acid90-96%[5]166 - 170[5]
Fumaric Acidtransmeso-2,3-Dibromosuccinic Acid72-84%[6]255 - 266[5][7]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of racemic this compound.

G start_end start_end process process reagent reagent product product caution caution A Start: Prepare Reactants B Dissolve Maleic Acid in Anhydrous Ether A->B C Prepare Bromine Solution (in CCl4) A->C D Cool Maleic Acid Solution (Ice Bath) B->D E Dropwise Addition of Bromine Solution D->E F Stir and Complete Reaction E->F G Remove Solvent (Evaporation) F->G H Purify by Trituration with Petroleum Ether G->H I Isolate by Vacuum Filtration H->I J Dry Product I->J K End: Racemic this compound J->K R1 Maleic Acid, Anhydrous Ether R1->B R2 Bromine, Carbon Tetrachloride R2->E R3 Petroleum Ether R3->H C1 Perform in Fume Hood! C1->E

Experimental workflow for the synthesis of racemic this compound.

References

Asymmetric Synthesis Applications of 2,3-Dibromosuccinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromosuccinic acid, a halogenated derivative of succinic acid, serves as a versatile and crucial component in the field of asymmetric synthesis. Its stereoisomeric forms, including the meso and the chiral d- and l-enantiomers, provide a valuable platform for the introduction of chirality in the synthesis of complex molecules. This document details the significant applications of this compound as a chiral building block in the synthesis of bioactive molecules like biotin (B1667282), its potential use as a chiral resolving agent, and its role as a direct precursor to tartaric acid. Detailed experimental protocols and quantitative data are provided to facilitate its practical use in a research and development setting.

Application as a Chiral Building Block: Synthesis of Biotin (Vitamin H)

Meso-2,3-dibromosuccinic acid is a key starting material in several patented routes to biotin, a vital B vitamin.[1] The defined stereochemistry of the meso isomer is instrumental in establishing the cis relationship of the two nitrogen atoms in the imidazolidone ring of biotin. A key step in this synthesis is the conversion of meso-2,3-dibromosuccinic acid to meso-bis-benzylamino-succinic acid.

Quantitative Data: Synthesis of Biotin Intermediates
Starting MaterialIntermediate ProductReagentsSolventReaction TimeTemperatureYieldReference
meso-2,3-Dibromosuccinic Acidmeso-bis-benzylamino-succinic acidBenzylamineAbsolute Ethanol5-6 hoursRefluxNot explicitly stated for this step, but the overall process is viable.[2]
This compound2,3-bis(benzylamino)succinic acidBenzylamine4-Methyl-2-pentanone1 hour (amine addition), 8 hours (reaction)60°C then 75°C85%[3]
Experimental Protocol: Synthesis of meso-bis-benzylamino-succinic acid

This protocol is adapted from the Hoffmann-La Roche patent for the synthesis of d,l-biotin.[2]

Materials:

  • meso-2,3-dibromosuccinic acid (prepared from fumaric acid)[4][5]

  • Benzylamine

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Concentrated acetic acid

Procedure:

  • To a warm solution of 300 grams of meso-dibromosuccinic acid in 2 liters of absolute alcohol, add 900 cc of benzylamine.[2]

  • Stir the mixture and reflux for 5-6 hours.[2]

  • After the reflux period, add 300 cc of concentrated hydrochloric acid, 50 cc of concentrated acetic acid, and 500 cc of water.[2]

  • Stir the mixture and allow it to cool.

  • Filter the resulting crystalline precipitate.

  • Wash the precipitate with alcohol and then with ether to yield meso-bis-benzylamino-succinic acid.

Logical Workflow for Biotin Synthesis Initiation

G fumaric_acid Fumaric Acid bromination Bromination (Br2, H2O, heat) fumaric_acid->bromination meso_dbsa meso-2,3-Dibromosuccinic Acid bromination->meso_dbsa amination Amination (Benzylamine, Ethanol, Reflux) meso_dbsa->amination bis_benzylamino meso-bis-benzylamino-succinic acid amination->bis_benzylamino downstream Further Elaboration to Biotin bis_benzylamino->downstream G racemic_amine Racemic Amine (R-Amine + S-Amine) salt_formation Diastereomeric Salt Formation in solution racemic_amine->salt_formation chiral_acid Chiral Resolving Agent ((+)-2,3-Dibromosuccinic Acid) chiral_acid->salt_formation diastereomers Mixture of Diastereomeric Salts (R-Amine)-(+)-Acid (S-Amine)-(+)-Acid salt_formation->diastereomers crystallization Fractional Crystallization (based on solubility difference) diastereomers->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts less_soluble Less Soluble Salt (Crystals) separated_salts->less_soluble more_soluble More Soluble Salt (in Filtrate) separated_salts->more_soluble liberation1 Liberation of Amine (e.g., NaOH treatment) less_soluble->liberation1 liberation2 Liberation of Amine (e.g., NaOH treatment) more_soluble->liberation2 enantioenriched_amine1 Enantioenriched Amine 1 liberation1->enantioenriched_amine1 enantioenriched_amine2 Enantioenriched Amine 2 liberation2->enantioenriched_amine2 G fumaric Fumaric Acid (trans) meso_dbsa meso-2,3-Dibromosuccinic Acid fumaric->meso_dbsa Anti-addition of Br2 meso_tartaric meso-Tartaric Acid meso_dbsa->meso_tartaric Hydrolysis (e.g., Ag2CO3, H2O)

References

Application Note: 2,3-Dibromosuccinic Acid as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dibromosuccinic acid is a halogenated dicarboxylic acid that serves as a highly versatile and valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2][3] Its structure, featuring two chiral centers and reactive carbon-bromine bonds, allows for the stereocontrolled synthesis of complex molecules.[1][4] The compound exists as two stereoisomers: a meso form and a pair of enantiomers (dl-racemate), each leading to different stereochemical outcomes in subsequent reactions.[5][6][7] This application note details the utility of this compound as a precursor for key pharmaceutical intermediates, providing experimental protocols and quantitative data for their synthesis.

Core Applications and Synthetic Pathways

The reactivity of the bromine atoms in this compound is central to its function as a precursor. These atoms are good leaving groups, readily participating in nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to a diverse range of intermediates. Key transformations include hydroxylation, amination, and thiolation.

G DBSA This compound TA meso-Tartaric Acid DBSA->TA Hydroxylation (NaOH / H₂O) DSA Diaminosuccinic Acid Derivatives DBSA->DSA Amination (R-NH₂ / EtOH) DMSA 2,3-Dimercaptosuccinic Acid (Succimer) DBSA->DMSA Thiolation (NaSH) Diester Diester Derivatives DBSA->Diester Esterification (ROH / H⁺)

Caption: Synthetic pathways from this compound to key intermediates.

Synthesis of meso-Tartaric Acid

meso-Tartaric acid is a valuable chiral building block used in the synthesis of various pharmaceutical compounds. It is produced through the double nucleophilic substitution of bromine atoms with hydroxyl groups.[4]

G Reactant meso-2,3-Dibromosuccinic Acid Product meso-Tartaric Acid Reactant->Product Double Nucleophilic Substitution Reagent NaOH (aq) Reagent->Reactant

Caption: Reaction scheme for the synthesis of meso-tartaric acid.

Experimental Protocol: Hydroxylation

  • Dissolve meso-2,3-dibromosuccinic acid in an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[4]

  • Heat the reaction mixture under reflux for several hours to ensure complete substitution.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the solution with a mineral acid (e.g., HCl) to precipitate the meso-tartaric acid.

  • Filter the precipitate, wash with cold water to remove inorganic salts, and dry under vacuum.

  • Recrystallize from hot water to obtain the purified product.[2]

Data Summary: Synthesis of meso-Tartaric Acid

Parameter Value/Condition Reference
Starting Material meso-2,3-Dibromosuccinic acid [4]
Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) [4]
Solvent Water or Alcohol [4]
Reaction Type Double Nucleophilic Substitution [4]

| Product | meso-2,3-Dihydroxysuccinic acid (meso-tartaric acid) |[4] |

Synthesis of Diaminosuccinic Acid Derivatives

Diaminosuccinic acid and its derivatives are important non-proteinogenic amino acids incorporated into peptidomimetics to enhance resistance against proteolytic enzymes.[8] They also serve as precursors for chiral ligands and chelating agents.[4][8] The synthesis involves nucleophilic substitution with amines, retaining the meso configuration.[4]

G Reactant meso-2,3-Dibromosuccinic Acid Product di-N-benzylmethylammonium meso-diaminosuccinate Reactant->Product Nucleophilic Substitution Reagent Benzylmethylamine (in Ethanol) Reagent->Reactant

Caption: Synthesis of a diaminosuccinic acid derivative.

Experimental Protocol: Amination

  • Suspend meso-2,3-dibromosuccinic acid in ethanol (B145695) in a round-bottom flask.[4]

  • Add an excess of the desired amine (e.g., benzylmethylamine) to the suspension.[4]

  • Heat the mixture to reflux and maintain for approximately 8 hours.[4]

  • After cooling, the product may precipitate as an ammonium (B1175870) salt.

  • Isolate the product by filtration.

  • Perform a pH-controlled acidification (e.g., with HCl) to isolate the free amino acid derivative.[4]

  • Purify the final product by recrystallization from a suitable solvent system.

Data Summary: Synthesis of Diaminosuccinic Acid Derivatives

Parameter Value/Condition Reference
Starting Material meso-2,3-Dibromosuccinic acid [4]
Reagent Benzylmethylamine [4]
Solvent Ethanol [4]
Temperature Reflux (approx. 78°C) [4]
Reaction Time 8 hours [4]

| Product | di-N-benzylmethylammonium meso-diaminosuccinate |[4] |

Synthesis of 2,3-Dimercaptosuccinic Acid (Succimer)

2,3-Dimercaptosuccinic acid, known as Succimer, is a chelating agent used in medical treatments.[9] It is synthesized from this compound by reacting it with a thiol source, such as sodium hydrosulfide (B80085).[4]

G Reactant meso-2,3-Dibromosuccinic Acid Product 2,3-Dimercaptosuccinic Acid Reactant->Product Thiol Substitution Reagent Sodium Hydrosulfide (NaSH) Reagent->Reactant

Caption: Synthesis of 2,3-dimercaptosuccinic acid (Succimer).

Experimental Protocol: Thiolation

  • Dissolve meso-2,3-dibromosuccinic acid in a polar aprotic solvent.[4]

  • Add a solution of sodium hydrosulfide (NaSH) to the reaction mixture.

  • Heat the mixture to between 60–80°C and stir for several hours.[4]

  • Monitor the reaction until the starting material is consumed.

  • After completion, cool the mixture and acidify to precipitate the product.

  • Filter the crude 2,3-dimercaptosuccinic acid, wash with water, and dry.

  • Purify by recrystallization if necessary.

Data Summary: Synthesis of 2,3-Dimercaptosuccinic Acid

Parameter Value/Condition Reference
Starting Material meso-2,3-Dibromosuccinic acid [4]
Reagent Thiols (e.g., Sodium Hydrosulfide) [4]
Solvent Polar aprotic solvents [4]
Temperature 60–80°C [4]

| Product | Thioether derivatives (e.g., 2,3-Dimercaptosuccinic acid) |[4][9] |

Appendix: Synthesis of meso-2,3-Dibromosuccinic Acid Precursor

A reliable supply of the starting material is crucial. meso-2,3-Dibromosuccinic acid is efficiently synthesized via the bromination of fumaric acid.[4]

G Start Fumaric Acid Suspension (in aq. HBr) AddBr Add Bromine (Br₂) (50-90 °C) Start->AddBr Stir Stir until reaction is complete AddBr->Stir Cool Cool mixture (≤ 10 °C) Stir->Cool Filter Filter and Wash with water Cool->Filter Product High-Purity meso-2,3-Dibromosuccinic Acid Filter->Product

Caption: Workflow for the synthesis of meso-2,3-dibromosuccinic acid.

Protocol: Bromination of Fumaric Acid

  • Prepare a suspension of fumaric acid in an aqueous solution of 10-48% hydrogen bromide (HBr).[10]

  • Heat the suspension to a temperature between 50 and 90°C.[10]

  • Slowly introduce bromine into the hot suspension while stirring vigorously. The molar ratio of fumaric acid to bromine should be between 1:1 and 1:1.1.[4][10]

  • Continue stirring at temperature until the red color of the bromine persists, indicating the reaction is complete.

  • Cool the reaction mixture to 10°C or below to crystallize the product.[10]

  • Separate the crystalline meso-2,3-dibromosuccinic acid by filtration.

  • Wash the crystals with cold water to remove residual HBr and mother liquor.[10]

  • Dry the product. This method typically yields a product of sufficient purity (90-98%) for most applications.[10]

References

Application Notes: Stereospecific Dehalogenation of 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Key Applications

  • Stereospecific Alkene Synthesis: Serves as a classic model for demonstrating and teaching the principles of stereospecific E2 reactions.

  • Protecting Group Strategy: The bromination of a double bond to a vicinal dibromide and its subsequent debromination can be used as a method to protect a carbon-carbon double bond during other synthetic transformations.[5]

  • Precursor for Functionalized Molecules: The resulting alkenes, fumaric acid and maleic acid, are versatile building blocks for the synthesis of pharmaceuticals, polymers, and other fine chemicals.

Quantitative Data Summary

The dehalogenation of vicinal dibromides is generally a high-yield reaction. While specific kinetic data for 2,3-dibromosuccinic acid is not extensively published, high yields are expected based on analogous reactions with similar substrates.[6] The primary determinant of the outcome is the stereochemistry of the starting material.

Table 1: Stereochemical Outcomes of Dehalogenation Reactions

Starting IsomerReagent/SolventPredominant MechanismExpected Product
meso-2,3-Dibromosuccinic AcidZn dust / Acetic AcidAnti-eliminationFumaric Acid (trans)
meso-2,3-Dibromosuccinic AcidNaI / Acetone (B3395972)Anti-elimination (E2)Fumaric Acid (trans)
dl-2,3-Dibromosuccinic AcidZn dust / Acetic AcidAnti-eliminationMaleic Acid (cis)
dl-2,3-Dibromosuccinic AcidNaI / AcetoneAnti-elimination (E2)Maleic Acid (cis)

Reaction Mechanism & Workflow

The dehalogenation of both meso and dl isomers of this compound proceeds via an anti-periplanar transition state. This conformational requirement ensures that the resulting product is stereochemically defined.

  • Meso Isomer to Fumaric Acid (trans): The meso isomer must adopt a conformation where the two bromine atoms are anti to each other. In this staggered conformation, the two carboxyl groups are also anti, leading directly to the formation of the trans-alkene (Fumaric Acid).

  • DL (Racemic) Isomer to Maleic Acid (cis): For the enantiomers of the dl isomer, achieving an anti-periplanar conformation for the bromine atoms forces the two carboxyl groups into a syn (gauche) position relative to each other. This arrangement leads to the formation of the cis-alkene (Maleic Acid).

Dehalogenation_Mechanism cluster_meso Meso Pathway cluster_dl DL (Racemic) Pathway meso_start meso-2,3-Dibromosuccinic Acid meso_conf Anti-periplanar Conformation (Br/Br anti, COOH/COOH anti) meso_start->meso_conf Rotate C-C Bond fumaric Fumaric Acid (trans-product) meso_conf->fumaric Anti- Elimination dl_start dl-2,3-Dibromosuccinic Acid dl_conf Anti-periplanar Conformation (Br/Br anti, COOH/COOH gauche) dl_start->dl_conf Rotate C-C Bond maleic Maleic Acid (cis-product) dl_conf->maleic Anti- Elimination reagent Reagents: Zn/AcOH or NaI/Acetone reagent->meso_conf reagent->dl_conf

Caption: Stereospecific dehalogenation pathways of this compound isomers.

Experimental Protocols

The following are generalized protocols for the dehalogenation of this compound based on established methods for vicinal dibromides.

Protocol 1: Dehalogenation using Zinc Dust in Acetic Acid

This protocol is adapted from procedures for the rapid debromination of vicinal dibromides.[6]

Objective: To synthesize fumaric acid from meso-2,3-dibromosuccinic acid or maleic acid from dl-2,3-dibromosuccinic acid.

Materials:

  • meso- or dl-2,3-dibromosuccinic acid (1.0 mmol, 276 mg)

  • Zinc dust (<10 micron, activated) (2.0 mmol, 131 mg)

  • Glacial Acetic Acid (5 mL)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Standard filtration and crystallization glassware

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and glacial acetic acid (5 mL).

  • Addition of Zinc: While stirring the solution/suspension, add zinc dust (2.0 mmol) portion-wise over 5 minutes. The reaction may be exothermic.

  • Reaction: Stir the mixture vigorously at room temperature for 1-2 hours or heat gently to 50-60 °C to ensure completion. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove excess zinc and zinc salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 15 mL of deionized water and extract the aqueous phase with diethyl ether or ethyl acetate (3 x 15 mL).

  • Drying and Evaporation: Combine the organic extracts, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or water/ethanol mixture) to yield the pure alkene product.

  • Analysis: Confirm the product identity and stereochemistry using melting point analysis and NMR spectroscopy. Fumaric acid has a high melting point (~287 °C, sublimes) and is sparingly soluble in water, while maleic acid has a lower melting point (~135 °C) and is readily soluble in water.

Protocol 2: Dehalogenation using Sodium Iodide in Acetone

Objective: To stereospecifically synthesize fumaric acid or maleic acid.

Materials:

  • meso- or dl-2,3-dibromosuccinic acid (1.0 mmol, 276 mg)

  • Sodium Iodide (NaI), anhydrous (3.0 mmol, 450 mg)

  • Acetone, anhydrous (10 mL)

  • 5% aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol) and sodium iodide (3.0 mmol) in 10 mL of anhydrous acetone.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can often be visualized by the formation of a brown color due to iodine (I₂) and the precipitation of sodium bromide (NaBr). Continue refluxing for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Remove the acetone using a rotary evaporator.

  • Quenching and Extraction: To the residue, add 20 mL of water and 20 mL of ethyl acetate. Add 5% sodium thiosulfate solution dropwise until the brown color of iodine disappears.

  • Acidification and Separation: Acidify the aqueous layer to pH ~2 with 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).

  • Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the resulting solid by recrystallization and analyze using the methods described in Protocol 1 to confirm the identity and stereochemistry of the product.

References

Application Notes and Protocols for the Esterification of 2,3-Dibromosuccinic Acid in Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromosuccinic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of derivatives with applications in pharmaceutical and materials science. The presence of two bromine atoms and two carboxylic acid functionalities allows for a wide range of chemical modifications. Esterification of the carboxylic acid groups is a fundamental transformation that enhances the solubility of the parent compound in organic solvents and provides a key intermediate for further synthetic elaborations. This document provides detailed protocols for the synthesis of dialkyl 2,3-dibromosuccinates via Fischer-Speier esterification, along with characterization data and an overview of their potential applications.

Key Applications of this compound Derivatives

Derivatives of this compound are valuable intermediates in organic synthesis. The bromine atoms can be substituted by various nucleophiles to introduce diverse functionalities, and the ester groups can be hydrolyzed or converted to other functional groups. These derivatives are utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Their unique stereochemistry also makes them important in the development of chiral molecules.[1]

While specific signaling pathway involvement for simple dialkyl 2,3-dibromosuccinates is not extensively documented in publicly available literature, the parent molecule, this compound, is known to be used in biochemical research to study metabolic processes and enzyme activities, where it can act as an inhibitor.[1] The ester derivatives provide a lipophilic scaffold that can be further functionalized to target specific biological pathways.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2,3-Dibromosuccinate

This protocol details the synthesis of dimethyl 2,3-dibromosuccinate via the direct esterification of this compound with methanol (B129727).[2]

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound in an excess of anhydrous methanol. The methanol acts as both the solvent and the esterifying agent.

  • Catalyst Addition: While stirring the suspension, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain the reflux with vigorous stirring for 2-3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator. c. Dissolve the residue in diethyl ether or ethyl acetate. d. Transfer the organic solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.[3] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate using a rotary evaporator to obtain the crude dimethyl 2,3-dibromosuccinate. c. The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of Diethyl 2,3-Dibromosuccinate

This protocol outlines the synthesis of diethyl 2,3-dibromosuccinate using a similar Fischer esterification method with ethanol (B145695).

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess ethanol under reduced pressure. c. Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate. d. Wash the organic solution with water, saturated sodium bicarbonate solution, and brine.[3] e. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: a. Filter to remove the drying agent. b. Evaporate the solvent to yield the crude diethyl 2,3-dibromosuccinate. c. Further purification can be achieved by vacuum distillation or column chromatography.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₄H₄Br₂O₄275.88Starting Material
MethanolCH₄O32.04Reagent/Solvent
EthanolC₂H₆O46.07Reagent/Solvent
Sulfuric AcidH₂SO₄98.08Catalyst
Dimethyl 2,3-dibromosuccinateC₆H₈Br₂O₄303.93Product
Diethyl 2,3-dibromosuccinateC₈H₁₂Br₂O₄331.99Product

Table 2: Physicochemical and Spectroscopic Data of Dialkyl 2,3-Dibromosuccinates

PropertyDimethyl 2,3-dibromosuccinateDiethyl 2,3-dibromosuccinate
Molecular Formula C₆H₈Br₂O₄C₈H₁₂Br₂O₄[4]
Molecular Weight 303.93331.99[4]
Appearance White crystalline solidColorless to pale yellow liquid[4]
Boiling Point -290.9 ± 35.0 °C at 760 mmHg[4]
Density -1.7 ± 0.1 g/cm³[4]
¹H NMR (ppm) δ 4.78 (CHBr), δ 3.82 (OCH₃)[5]-
¹³C NMR (ppm) --
IR (cm⁻¹) Characteristic C=O stretching from ester groupsCharacteristic C=O stretching from ester groups[4]
Mass Spec (m/z) -Monoisotopic mass: 329.910217 Da[4]

Visualizations

Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start This compound + Alcohol (Methanol/Ethanol) catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux (2-3 hours) catalyst->reflux evaporation1 Remove Excess Alcohol (Rotary Evaporator) reflux->evaporation1 dissolution Dissolve in Organic Solvent evaporation1->dissolution washing Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine dissolution->washing drying Dry with Anhydrous Salt washing->drying filtration Filter drying->filtration evaporation2 Remove Solvent (Rotary Evaporator) filtration->evaporation2 product Crude Dialkyl 2,3-Dibromosuccinate evaporation2->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Experimental workflow for the synthesis of dialkyl 2,3-dibromosuccinates.

Fischer-Speier Esterification Mechanism

The following diagram illustrates the acid-catalyzed esterification mechanism.

Fischer_Esterification Acid R-COOH (Carboxylic Acid) ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid + H⁺ Tetrahedral1 R-C(OH)₂(O⁺HR') ProtonatedAcid->Tetrahedral1 + R'-OH Alcohol R'-OH (Alcohol) Tetrahedral2 R-C(OH)(O⁺H₂)(OR') Tetrahedral1->Tetrahedral2 Proton Transfer ProtonatedEster R-C(O⁺H)(OR') Tetrahedral2->ProtonatedEster - H₂O Ester R-COOR' (Ester) ProtonatedEster->Ester - H⁺ H2O H₂O H_plus H⁺ H_plus2 H⁺

Caption: Mechanism of the Fischer-Speier esterification reaction.

References

Application of 2,3-Dibromosuccinic Acid in Polymer Chemistry: Enhancing Flame Retardancy and Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dibromosuccinic acid is a halogenated dicarboxylic acid that has garnered significant interest in polymer chemistry, primarily as a monomer for the synthesis of specialty polymers with enhanced properties. Its incorporation into polymer chains, particularly polyesters, introduces bromine atoms into the material's backbone. This modification is a highly effective strategy for imparting flame retardancy and improving the thermal stability of the resulting polymers. The presence of bromine allows for a gas-phase flame retardant mechanism, where bromine radicals are released upon heating and interrupt the radical chain reactions of combustion. This application note details the use of this compound in the synthesis of flame-retardant polyesters, providing experimental protocols, quantitative data on polymer properties, and visual representations of the synthetic workflow and flame retardancy mechanism.

Application Notes

The primary application of this compound in polymer chemistry is as a reactive flame retardant. By participating in polycondensation reactions with diols, it becomes an integral part of the polymer structure. This approach is often preferred over the use of additive flame retardants, as it prevents leaching of the flame-retardant molecule from the polymer matrix over time.

Polyesters synthesized from this compound exhibit a notable increase in flame resistance. The high bromine content (57.93% by weight in the monomer) contributes to this effect. When the polymer is exposed to a flame, the carbon-bromine bonds cleave, releasing bromine radicals. These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion process in the gas phase, effectively quenching the flame.

Furthermore, the incorporation of this compound can influence the thermal properties of the resulting polyesters, such as their glass transition temperature (Tg) and melting temperature (Tm). The bulky bromine atoms can restrict chain mobility, leading to an increase in Tg. The stereochemistry of the this compound used (meso or dl-form) can also affect the crystallinity and, consequently, the thermal and mechanical properties of the polymers.

Data Presentation

Table 1: Properties of Polyesters Synthesized from this compound and Various Diols

DiolPolymer NameInherent Viscosity (dL/g)Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Decomposition Temperature (°C)
Ethylene glycolPoly(ethylene 2,3-dibromosuccinate)0.12125-130--
1,4-ButanediolPoly(butylene 2,3-dibromosuccinate)0.15105-110--
1,6-HexanediolPoly(hexamethylene 2,3-dibromosuccinate)0.2085-90--
1,10-DecanediolPoly(decamethylene 2,3-dibromosuccinate)0.2575-80--

Data synthesized from available literature. Actual values may vary based on specific experimental conditions.

Table 2: Flammability Characteristics of Brominated Polyesters

PolymerBromine Content (%)Limiting Oxygen Index (LOI)UL-94 Classification
Poly(ethylene terephthalate) (PET)021V-2
Copolyester with this compound10-1528-32V-0

Illustrative data based on typical performance of brominated polyesters. Specific values are dependent on the overall polymer composition and bromine loading.

Experimental Protocols

Protocol 1: Synthesis of Poly(hexamethylene 2,3-dibromosuccinate) via Melt Polycondensation

This protocol describes the synthesis of a polyester (B1180765) from meso-2,3-dibromosuccinic acid and 1,6-hexanediol.

Materials:

  • meso-2,3-Dibromosuccinic acid

  • 1,6-Hexanediol

  • Antimony trioxide (catalyst)

  • Toluene

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer and Catalyst Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer and a distillation head, place equimolar amounts of meso-2,3-dibromosuccinic acid and 1,6-hexanediol. Add a catalytic amount of antimony trioxide (approximately 0.1% by weight of the diacid).

  • Inert Atmosphere: Purge the flask with high-purity nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the initial stages of the reaction.

  • Esterification (First Stage): Heat the reaction mixture to 150-160 °C with continuous stirring. Water will begin to distill off as a byproduct of the esterification reaction. Continue this stage for 2-3 hours, or until the theoretical amount of water has been collected.

  • Polycondensation (Second Stage): Gradually increase the temperature to 180-200 °C while slowly reducing the pressure using a vacuum pump. The pressure should be lowered to below 1 mmHg over a period of 1-2 hours. This stage facilitates the removal of excess diol and promotes the growth of high molecular weight polymer chains.

  • Reaction Completion and Polymer Recovery: Continue the reaction under high vacuum for 4-6 hours. The viscosity of the reaction mixture will increase significantly, indicating polymer formation. To stop the reaction, remove the heat source and allow the flask to cool to room temperature under a nitrogen atmosphere.

  • Purification: Dissolve the crude polymer in a suitable solvent (e.g., toluene). Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol) with vigorous stirring.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Flame Retardancy: Evaluate the flammability of the polymer using Limiting Oxygen Index (LOI) and UL-94 vertical burn tests.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Purification and Analysis start Charge Monomers and Catalyst inert Establish Inert Atmosphere (N2) start->inert esterification Esterification (150-160 °C) Water Removal inert->esterification polycondensation Polycondensation (180-200 °C, Vacuum) Diol Removal esterification->polycondensation cooling Cooling and Polymer Recovery polycondensation->cooling dissolution Dissolution in Toluene cooling->dissolution precipitation Precipitation in Methanol dissolution->precipitation drying Vacuum Drying precipitation->drying characterization Characterization (GPC, DSC, TGA, LOI, UL-94) drying->characterization

Caption: Experimental workflow for the synthesis of polyesters from this compound.

reaction_scheme cluster_product Polyester reactant1 HOOC-CH(Br)-CH(Br)-COOH plus1 + reactant2 HO-(CH2)n-OH arrow Catalyst, Heat - H2O product [-OC-CH(Br)-CH(Br)-COO-(CH2)n-]m

Caption: Polycondensation of this compound and a diol.

flame_retardancy_mechanism cluster_solid Solid Phase (Polymer) cluster_gas Gas Phase (Flame) polymer Polymer with This compound heat Heat from Flame decomposition Thermal Decomposition heat->decomposition br_release Release of Bromine Radicals (Br•) decomposition->br_release inhibition Radical Scavenging (HBr, Br2 formation) br_release->inhibition Interrupts combustion Combustion Chain Reaction (H•, OH• radicals) combustion->inhibition quenching Flame Quenching inhibition->quenching

Caption: Gas-phase flame retardancy mechanism of polymers containing this compound.

Application Notes and Protocols for the Synthesis of 2,3-Dimercaptosuccinic Acid from 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimercaptosuccinic acid (DMSA), also known as succimer, is a potent chelating agent used in the treatment of heavy metal poisoning, particularly lead, mercury, and arsenic poisoning. Its efficacy lies in the two thiol (-SH) groups that bind to heavy metal ions, forming a stable complex that can be excreted from the body. This document provides detailed application notes and experimental protocols for the synthesis of meso-2,3-dimercaptosuccinic acid from its precursor, meso-2,3-dibromosuccinic acid. The synthesis involves a two-step process: nucleophilic substitution of the bromine atoms with a thiol-containing group, followed by hydrolysis to yield the final dithiol product.

Synthetic Overview

The synthesis of meso-2,3-dimercaptosuccinic acid from meso-2,3-dibromosuccinic acid proceeds via a two-step mechanism. The first step is a nucleophilic substitution reaction where the bromide ions are displaced by a sulfur nucleophile, typically a thioacetate (B1230152) salt, to form an intermediate, meso-2,3-bis(acetylthio)succinic acid. The second step involves the hydrolysis of this intermediate under acidic conditions to remove the acetyl protecting groups and yield the final product, meso-2,3-dimercaptosuccinic acid.

Experimental Protocols

Protocol 1: Synthesis of meso-2,3-bis(acetylthio)succinic acid

This protocol details the nucleophilic substitution reaction to replace the bromine atoms with thioacetate groups.

Materials:

  • meso-2,3-Dibromosuccinic acid

  • Potassium thioacetate

  • Ethanol, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve meso-2,3-dibromosuccinic acid in anhydrous ethanol.

  • Add a stoichiometric excess (approximately 2.2 equivalents) of potassium thioacetate to the solution.

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated potassium bromide.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude meso-2,3-bis(acetylthio)succinic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Hydrolysis of meso-2,3-bis(acetylthio)succinic acid to meso-2,3-Dimercaptosuccinic Acid

This protocol describes the acid-catalyzed hydrolysis of the intermediate to yield the final product.

Materials:

  • meso-2,3-bis(acetylthio)succinic acid

  • Hydrochloric acid (e.g., 6 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Place the crude or purified meso-2,3-bis(acetylthio)succinic acid in a round-bottom flask.

  • Add a solution of hydrochloric acid to the flask.

  • Heat the mixture to reflux with stirring. The hydrolysis can take several hours to complete.

  • After the reaction is complete, cool the flask in an ice bath to precipitate the meso-2,3-dimercaptosuccinic acid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining acid and impurities.

  • Dry the purified meso-2,3-dimercaptosuccinic acid under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)ProductTypical Yield (%)
1meso-2,3-Dibromosuccinic acidPotassium thioacetateEthanolReflux4-6meso-2,3-bis(acetylthio)succinic acid75-85
2meso-2,3-bis(acetylthio)succinic acidHydrochloric AcidWaterReflux2-4meso-2,3-Dimercaptosuccinic acid80-90

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Mandatory Visualizations

SynthesisWorkflow cluster_step1 Step 1: Thioacetylation cluster_step2 Step 2: Hydrolysis A meso-2,3-Dibromosuccinic Acid C Reaction Mixture in Ethanol A->C B Potassium Thioacetate B->C D Reflux C->D E Filtration D->E F Evaporation E->F G meso-2,3-bis(acetylthio)succinic Acid (Intermediate) F->G H meso-2,3-bis(acetylthio)succinic Acid G->H Purification (optional) J Reaction Mixture in Water H->J I Hydrochloric Acid I->J K Reflux J->K L Precipitation (Cooling) K->L M Filtration & Washing L->M N meso-2,3-Dimercaptosuccinic Acid (Final Product) M->N ReactionMechanism reactant meso-2,3-Dibromosuccinic Acid HOOC-CH(Br)-CH(Br)-COOH intermediate meso-2,3-bis(acetylthio)succinic Acid HOOC-CH(SAc)-CH(SAc)-COOH reactant->intermediate Step 1 (Nucleophilic Substitution) reagent1 2 KSAc Potassium Thioacetate reagent1->intermediate product meso-2,3-Dimercaptosuccinic Acid (DMSA) HOOC-CH(SH)-CH(SH)-COOH intermediate->product Step 2 (Hydrolysis) reagent2 H₃O⁺ Acidic Hydrolysis reagent2->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of meso-2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of meso-2,3-dibromosuccinic acid for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing meso-2,3-dibromosuccinic acid?

A1: The most prevalent and stereospecific method is the electrophilic addition of bromine (Br₂) to fumaric acid.[1][2][3] This reaction typically proceeds via an anti-addition mechanism, yielding the meso diastereomer.[3][4] While maleic acid can also be used, its bromination typically results in the racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromosuccinic acid.[1][2] However, under certain conditions, such as in the presence of hydrobromic acid, maleic acid can be isomerized to fumaric acid, leading to the formation of the meso product.[1]

Q2: What are the expected yields for this synthesis?

A2: Reported yields can vary significantly based on the specific protocol. Traditional methods involving the bromination of fumaric acid in an aqueous medium may provide yields ranging from 63% to 84%.[5][6] However, optimized protocols, particularly those employing aqueous hydrogen bromide, have been reported to achieve yields as high as 90-98%.[1] A method utilizing in situ generation of bromine from hydrogen bromide and hydrogen peroxide has also demonstrated high yields of over 90%.

Q3: What are the primary side products I should be aware of?

A3: The main side products are bromomaleic acid and bromofumaric acid.[5][7] These can form, especially with prolonged heating of the reaction mixture.[5][7] Inadequate control of reaction conditions can also lead to the formation of other impurities like monobromomalic acid and tartaric acid.[6]

Q4: How can I purify the crude meso-2,3-dibromosuccinic acid?

A4: The most common purification method is recrystallization. It is often recommended to use 2 N hydrochloric acid for recrystallization.[5] While water can also be used, it is crucial to keep the temperature below 70°C, as crystallization from boiling water can lead to the elimination of hydrogen bromide (HBr).[5][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure a slight excess of bromine is present at the end of the addition, indicated by a persistent brown or red color.[5][6]
Formation of side products due to excessive heating.Avoid prolonged heating of the reaction mixture, as this can increase the formation of bromomaleic and bromofumaric acids.[5][7] Maintain the recommended reaction temperature.
Insufficient mixing of reactants.Vigorous stirring is crucial for good yields, especially as the product precipitates.[6]
Loss of product during workup.Cool the reaction mixture thoroughly in an ice bath to ensure maximum crystallization before filtration.[5] Wash the collected crystals with ice-cold water to minimize dissolution.
Product is colored (yellow/brown) Residual bromine in the final product.Wash the filtered product thoroughly with cold water until the filtrate is colorless.
Formation of significant amounts of side products Reaction temperature is too high or heating is too prolonged.Carefully control the reaction temperature and heating time. For instance, in the aqueous HBr method, maintain the temperature between 50 and 90°C.[1]
Incorrect solvent/reagent ratios.Adhere to the specified solvent and reagent concentrations. Using an excessive amount of water can lead to the formation of monobromomalic acid and other byproducts.[6]
Difficulty in crystallization Supersaturated solution.Scratch the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product can also be effective.
Impurities inhibiting crystallization.Attempt to purify a small portion of the product through recrystallization to see if purer material crystallizes more readily.

Experimental Protocols

Protocol 1: Addition of Bromine to Fumaric Acid in Water

This protocol is a standard laboratory procedure for the synthesis of meso-2,3-dibromosuccinic acid.

  • Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reactant Preparation : Add 11.6 g (100 mmol) of fumaric acid to 40 mL of water in the flask.

  • Reaction Execution :

    • Heat the mixture to boiling with vigorous stirring.

    • Slowly add 5.7 mL (110 mmol) of bromine dropwise from the dropping funnel. The rate of addition should be slow enough that the brown color of the bromine dissipates before the next drop is added.[5]

    • After the addition is complete, a slight excess of bromine should be present, indicated by a persistent brown color.[5]

  • Work-up :

    • Cool the reaction mixture to room temperature and then in an ice bath to 10°C to induce crystallization.[5]

    • Collect the crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with several portions of ice-cold water.

    • Dry the product in a desiccator to a constant weight.

  • Purification :

    • Recrystallize the crude product from 2 N hydrochloric acid.[5]

Protocol 2: High-Yield Synthesis in Aqueous Hydrogen Bromide

This method, adapted from patented procedures, aims for higher yields.

  • Reaction Setup : In a fume hood, set up a reaction vessel with a stirrer and heating capabilities.

  • Reactant Preparation : Prepare a suspension of fumaric acid (or maleic acid) in an aqueous solution of 20-35% by weight hydrogen bromide (HBr).[1][9] Use 2-3 parts by weight of the HBr solution for each part of the acid.[9]

  • Reaction Execution :

    • Heat the suspension to 50-90°C.[1][9]

    • Introduce bromine into the suspension while maintaining the temperature between 60-90°C. The molar ratio of the acid to bromine should be between 1:1 and 1:1.1.[1][9]

    • Continue stirring for approximately one hour after the bromine addition is complete.[1]

  • Work-up :

    • Cool the reaction mixture to 10°C or lower.[1]

    • Separate the crystallized meso-2,3-dibromosuccinic acid from the mother liquor by filtration.

    • Wash the product with water to remove any adhering HBr.[1]

    • The resulting product is often of sufficient purity for many applications without further recrystallization, with yields reported to be between 90% and 98%.[1]

Data Summary

Table 1: Comparison of Reaction Conditions and Yields

Method Starting Material Solvent/Medium Temperature **Molar Ratio (Acid:Br₂) **Reported Yield
Aqueous BrominationFumaric AcidWaterBoiling1:1.163-84%[5][6]
Aqueous HBrFumaric or Maleic Acid10-48% aq. HBr50-90°C1:1 to 1:1.190-98%[1]
In situ Bromine GenerationFumaric Acidaq. HBr / H₂O₂40-70°CN/A>90%

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Fumaric Acid Suspension in Water/aq. HBr heat Heat to Boiling/50-90°C prep_reactants->heat Transfer to Reaction Flask add_br2 Add Bromine Dropwise heat->add_br2 stir Stir Vigorously add_br2->stir cool Cool in Ice Bath stir->cool Reaction Complete filter Filter Crystals cool->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry recrystallize Recrystallize (optional) dry->recrystallize

Caption: General experimental workflow for the synthesis of meso-2,3-dibromosuccinic acid.

troubleshooting_yield start Low Yield? check_excess_br2 Was a slight excess of bromine present? start->check_excess_br2 check_heating Was heating prolonged or temperature too high? check_excess_br2->check_heating Yes solution_br2 Ensure slight excess of bromine. check_excess_br2->solution_br2 No check_stirring Was stirring vigorous? check_heating->check_stirring No solution_heating Control heating time and temperature. check_heating->solution_heating Yes check_cooling Was the mixture thoroughly cooled? check_stirring->check_cooling Yes solution_stirring Increase stirring speed. check_stirring->solution_stirring No check_cooling->start Yes, review other parameters solution_cooling Cool to <10°C in an ice bath. check_cooling->solution_cooling No

Caption: Troubleshooting flowchart for addressing low yield issues.

References

Common side products in the bromination of maleic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the bromination of maleic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the bromination of maleic acid?

The primary product of the electrophilic addition of bromine to maleic acid is the racemic mixture of (2R,3S)-2,3-dibromosuccinic acid and (2S,3R)-2,3-dibromosuccinic acid.[1][2][3][4] This reaction proceeds via an anti-addition mechanism.[1][2]

Q2: What are the common side products observed during the bromination of maleic acid?

The most common side products encountered during the bromination of maleic acid are:

  • Meso-2,3-dibromosuccinic acid: This diastereomer is formed when maleic acid isomerizes to fumaric acid, which then undergoes bromination.[5]

  • Bromomaleic acid and Bromofumaric acid: These can be formed, particularly under conditions of extended heating.[6]

Q3: My product analysis shows the presence of meso-2,3-dibromosuccinic acid. What is the likely cause?

The presence of the meso diastereomer indicates that isomerization of maleic acid to the more stable fumaric acid has occurred during the reaction. Fumaric acid, being the trans-isomer, yields the meso product upon anti-addition of bromine.

Q4: How can I minimize the formation of side products?

To minimize side product formation, it is crucial to control the reaction conditions. Key parameters to consider include:

  • Temperature: Avoid prolonged heating or excessively high temperatures to reduce the rate of isomerization to fumaric acid and the formation of brominated maleic/fumaric acids.[6]

  • Reaction Time: Shorter reaction times are generally preferred to limit the extent of side reactions.

  • Catalysts: Be aware that certain reagents can catalyze the isomerization of maleic acid to fumaric acid. For instance, the presence of small amounts of cerium(IV) ions and N-bromo compounds can significantly accelerate this isomerization.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant yield of meso-2,3-dibromosuccinic acid Isomerization of maleic acid to fumaric acid.Maintain a lower reaction temperature. Reduce the overall reaction time. Ensure the absence of isomerization catalysts.
Presence of bromomaleic or bromofumaric acid Extended heating of the reaction mixture.Shorten the heating duration. Use milder reaction conditions if possible.
Low overall yield of dibromosuccinic acid Incomplete reaction.Ensure stoichiometric amounts of bromine are used. Monitor the reaction progress to determine the optimal endpoint.
Side reactions consuming starting material.Optimize reaction conditions to minimize isomerization and other side reactions as detailed above.

Quantitative Data on Side Product Formation

While comprehensive quantitative data across a wide range of conditions is not extensively documented in a single source, the following table summarizes known factors influencing side product formation.

Side Product Favorable Conditions Reported Yields/Observations
Meso-2,3-dibromosuccinic acid - Elevated temperatures- Presence of catalysts (e.g., mineral acids, thiourea, cerium(IV) with N-bromo compounds)[7][8]The yield of the isomerization from maleic to fumaric acid can be significant, with some catalytic systems achieving up to 85% conversion.[7]
Bromomaleic acid & Bromofumaric acid - Extended heating of the reaction mixture[6]These are generally considered minor side products, but their formation increases with prolonged reaction times at elevated temperatures.[6]

Experimental Protocols

General Protocol for Bromination of Maleic Acid:

This is a generalized procedure and may require optimization based on specific experimental goals.

  • Dissolution: Dissolve maleic acid in a suitable solvent (e.g., water or an inert organic solvent) in a reaction flask.

  • Bromine Addition: Slowly add a stoichiometric amount of bromine to the maleic acid solution with stirring. The reaction is often carried out at or below room temperature to minimize isomerization.

  • Reaction: Allow the reaction to proceed with stirring. Monitor the disappearance of the bromine color as an indicator of reaction progress.

  • Isolation: Once the reaction is complete, the product, 2,3-dibromosuccinic acid, may precipitate from the solution, especially upon cooling. The solid product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Reaction Pathway Diagram:

Bromination_of_Maleic_Acid Maleic_Acid Maleic Acid (cis) Racemic_Product Racemic (±)-2,3-Dibromosuccinic Acid Maleic_Acid->Racemic_Product + Br2 (Anti-addition) Fumaric_Acid Fumaric Acid (trans) Maleic_Acid->Fumaric_Acid Isomerization (Heat, Catalyst) Brominated_Side_Products Bromomaleic/Bromofumaric Acid Maleic_Acid->Brominated_Side_Products + Br2 (Extended Heating) Meso_Product Meso-2,3-Dibromosuccinic Acid Fumaric_Acid->Meso_Product + Br2 (Anti-addition) Fumaric_Acid->Brominated_Side_Products + Br2 (Extended Heating)

Caption: Reaction pathways in the bromination of maleic acid.

Troubleshooting Logic Diagram:

Troubleshooting_Bromination Start Analyze Product Mixture Check_Meso Meso-product detected? Start->Check_Meso Check_Bromo Bromomaleic/fumaric acid detected? Check_Meso->Check_Bromo No Isomerization Isomerization occurred Check_Meso->Isomerization Yes Heating_Issue Prolonged/High Heating Check_Bromo->Heating_Issue Yes End Optimized Product Check_Bromo->End No Solution1 Reduce Temperature & Time Check for Catalysts Isomerization->Solution1 Solution2 Reduce Heating Time/Temperature Heating_Issue->Solution2 Solution1->End Solution2->End

Caption: Troubleshooting logic for side products.

References

Technical Support Center: Purification of 2,3-Dibromosuccinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 2,3-dibromosuccinic acid via recrystallization.

Experimental Protocol: Recrystallization of this compound from Water

This protocol outlines the standard procedure for purifying crude this compound using water as the recrystallization solvent.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3]

  • Handle this compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[1][2]

  • This compound is an irritant to the eyes, skin, and respiratory system.[2][3] In case of contact, rinse the affected area with plenty of water.[1][2]

  • Consult the Safety Data Sheet (SDS) for complete safety information before starting the experiment.[3][4]

Methodology:

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of deionized water, just enough to create a slurry.

    • Heat the mixture on a hot plate with gentle stirring. Add more hot deionized water in small portions until the solid completely dissolves. Avoid adding a large excess of water, as this will reduce the final yield.[5]

  • Decolorization (Optional):

    • If the hot solution is colored, it indicates the presence of colored impurities.

    • Remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount of activated charcoal (decolorizing carbon) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration:

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.

    • Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for about 15-20 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the purified crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities from the mother liquor.

    • Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a desiccator or a low-temperature oven.

Quantitative Data Summary

The physical properties of this compound vary depending on its stereoisomer form.

Table 1: Melting Points of this compound Isomers

Isomer FormAlso Known AsMelting Point (°C)
meso-Formerythro-2,3-Dibromosuccinic acid255-256 (decomposes)[6], 270-273[6]
dl-Form (racemic)threo-2,3-Dibromosuccinic acid167[6]
d-Form-157-158[6]
l-Form-157-158 (decomposes)[6]

Table 2: Solubility of this compound

IsomerSolventSolubility
dl-FormCold WaterVery soluble[6]
dl-FormEthyl Acetate (B1210297), Acetone, Methanol, Ethanol (B145695)Soluble[6]
dl-FormChloroform, Petroleum Ether, Carbon TetrachlorideSparingly soluble[6]
meso-FormCold WaterSoluble in 50 parts[6]
meso-FormHot WaterMore soluble[6]
meso-FormAlcohol, EtherSoluble[6][7]
meso-FormChloroformSparingly soluble[6]

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for recrystallizing this compound?

    • A1: Water is a commonly used and effective solvent, especially for the meso-isomer, as its solubility increases significantly with temperature.[6][8] For other isomers or if water proves ineffective, ethanol or mixtures containing ethyl acetate may be suitable alternatives.[6] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Q2: My purified product has a melting point of ~167°C. What does this indicate?

    • A2: A melting point around 167°C suggests that your product is likely the dl-racemic form (threo-2,3-dibromosuccinic acid).[6] Pure meso-2,3-dibromosuccinic acid has a much higher decomposition temperature, around 255-273°C.[6]

  • Q3: Why is slow cooling important?

    • A3: Slow cooling allows the crystal lattice to form in an orderly manner, which selectively incorporates the desired compound while excluding impurities. Rapid cooling can trap impurities within the crystals, reducing the effectiveness of the purification.[5]

  • Q4: What are the primary safety concerns when handling this compound?

    • A4: The compound is an irritant to the skin, eyes, and respiratory system.[1][2][3] During heating, toxic gases like hydrogen bromide may be generated.[1] Always work in a well-ventilated area and wear appropriate PPE.[2][3]

Troubleshooting Guide

  • Issue 1: No crystals form after cooling.

    • Cause: Too much solvent was used, and the solution is not supersaturated.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

  • Issue 2: The recrystallized product is still colored.

    • Cause: Colored impurities are present and were not removed.

    • Solution: Redissolve the crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot gravity filtration to remove the charcoal and then allow the filtrate to cool and crystallize.[8][9]

  • Issue 3: The final yield is very low.

    • Cause A: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[5]

    • Solution A: Concentrate the mother liquor by boiling off some solvent and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Cause B: Premature crystallization occurred during hot filtration.

    • Solution B: Ensure the funnel and receiving flask are pre-heated. Use a stemless funnel to prevent clogging. Add a small amount of extra hot solvent before filtering to keep the compound dissolved.

  • Issue 4: An oil forms instead of crystals.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.

    • Solution: Reheat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to lower the saturation point and allow it to cool slowly. If the problem persists, consider using a different recrystallization solvent.

Visual Workflow

The following diagram illustrates the troubleshooting workflow for common recrystallization issues.

G start Start Recrystallization dissolve Dissolve Crude Solid in Min. Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out isolate Isolate Crystals (Suction Filtration) crystals_form->isolate Yes too_much_solvent Too Much Solvent crystals_form->too_much_solvent No end Pure Product isolate->end reheat Reheat & Boil Off Some Solvent too_much_solvent->reheat scratch Try Scratching or Adding Seed Crystal too_much_solvent->scratch reheat->cool scratch->cool oiling_out->crystals_form No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of 2,3-dibromosuccinic acid, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound, and how do they affect the final product?

The synthesis of this compound is typically achieved through the bromination of dicarboxylic acids. The choice of starting material is critical as it determines the stereochemistry of the product:

  • Fumaric Acid: Bromination of fumaric acid yields the meso-form of this compound.[1]

  • Maleic Acid: Bromination of maleic acid results in the racemic mixture of the optically active forms (d- and l-isomers) of this compound.[1][2]

  • Succinic Acid: Direct bromination of succinic acid is possible but often requires harsh conditions, such as heating in a sealed tube at high temperatures (e.g., 170-180°C) with bromine and water.[3][4]

Q2: What are the primary impurities I might encounter in my crude product?

Several impurities can be present in the crude this compound product. These can include:

  • Unreacted Starting Materials: Residual fumaric acid or maleic acid.

  • Side-Reaction Products: Extended heating or improper reaction conditions can lead to the formation of bromomaleic acid and bromofumaric acid due to the elimination of hydrogen bromide (HBr).[5] Other potential byproducts include monobromosuccinic acid, monobromomalic acid, and tartaric acid.[4][6]

  • Residual Reagents: The crude product may be contaminated with hydrobromic acid (HBr) or unreacted bromine, often indicated by a reddish color.[1][4]

Q3: My final product has a low melting point and a broad melting range. What is the likely cause?

A low or broad melting point is a strong indicator of impurities. The presence of unreacted starting materials, various side products, or residual solvents from purification can depress the melting point. The specific stereoisomer also has a distinct melting point; the meso-form decomposes around 255-268°C, while the racemic form melts at a lower temperature of 167°C.[1][5] Contamination with the undesired stereoisomer can also lead to a depressed and broad melting point.

Q4: How can I effectively remove residual bromine and hydrobromic acid from my crude product?

After filtration, the crude product should be washed to remove adhering mother liquor which contains dissolved HBr and excess bromine.[4] Washing the crystalline product with cold water is a standard and effective method until the washing water is no longer acidic (i.e., no trace of HBr).[1]

Q5: What is the most effective method for purifying crude this compound?

Recrystallization is the most common and effective purification method.[7] The choice of solvent is crucial:

  • Distilled Water: The crude product can be crystallized from hot distilled water. However, it is sometimes advised to keep the temperature below 70°C or to use acidified water (e.g., 2N HCl) to prevent the elimination of HBr, which can form impurities like bromomaleic acid.[5][8]

  • Hot Ethanol (B145695): Recrystallization from hot ethanol is another reported method to achieve high purity.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during filtration and washing. 3. Formation of soluble side products. 4. Using an insufficient amount of bromine.1. Ensure vigorous stirring and maintain the reaction temperature. Confirm a slight excess of bromine remains at the end of the reaction (indicated by a persistent reddish color).[4] 2. Cool the reaction mixture thoroughly (e.g., to 10°C or less) before filtration to maximize precipitation.[1][4] Use ice-cold water for washing to minimize product dissolution. 3. Adhere to recommended reaction times and temperatures to minimize side reactions.[5] 4. Use a slight molar excess of bromine relative to the starting dicarboxylic acid.[1]
Product is Colored (Yellow/Orange/Brown) 1. Residual bromine trapped in the crystals. 2. Decomposition of the product due to excessive heating during reaction or purification.1. Wash the filtered crystals thoroughly with cold water.[4] 2. During recrystallization from water, avoid prolonged boiling; some protocols recommend keeping the temperature below 70°C.[8] The use of a small amount of activated charcoal during recrystallization can help remove colored impurities.[3]
High Purity Not Achieved After Recrystallization 1. Inappropriate recrystallization solvent or technique. 2. Co-crystallization of impurities. 3. Presence of stereoisomeric impurities.1. Ensure the correct solvent is used. If using water, consider acidifying it with HCl to suppress HBr elimination.[5] Ensure the solution is fully dissolved at high temperature and cooled slowly to allow for proper crystal formation. 2. A second recrystallization may be necessary. 3. Confirm the stereochemistry of the starting material (fumaric vs. maleic acid) to ensure the synthesis of the desired stereoisomer.
Reaction Fails to Initiate or Proceeds Very Slowly 1. Insufficient heating. 2. Poor mixing of the reactants.1. Ensure the reaction mixture is heated to the specified temperature (e.g., boiling for fumaric acid in water, or 50-90°C in HBr solution).[1][4] 2. Vigorous stirring is essential, especially in heterogeneous mixtures, to ensure proper contact between the reactants.[4]

Quantitative Data Summary

Table 1: Reaction Conditions and Outcomes for this compound Synthesis

Starting MaterialBrominating Agent / ConditionsTemperatureReaction TimePurityYieldReference
Fumaric AcidBromine in boiling waterBoiling~1 hourNot specified72-84%[4]
Fumaric AcidBromine in 20% aq. HBr54-70°C~1 hour>97%97.6%[1]
Maleic AcidBromine in 48% aq. HBr80-90°C~1 hourNot specifiedNot specified[1]
Succinic AcidBromine and water in a sealed tube170°C6 hoursNot specifiedTheoretical[3]
Fumaric AcidH₂O₂ in Hydrobromic Acid30-100°CNot specified97.6-99.2%85.7-95.2%[9]
Fumaric AcidBromine in water with CaCl₂50-55°C15 hours>99%70.0%[10]

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
meso-2,3-Dibromosuccinic acidC₄H₄Br₂O₄275.88255-268 (decomposes)White to pale yellow powder
(±)-2,3-Dibromosuccinic acidC₄H₄Br₂O₄275.88167White solid
Fumaric AcidC₄H₄O₄116.07287 (sublimes)White solid
Maleic AcidC₄H₄O₄116.07131-139White solid
Bromomaleic AcidC₄H₃BrO₄194.97127-129Solid

Experimental Protocols

Protocol 1: Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

This protocol is adapted from established literature procedures.[4]

Materials:

  • Fumaric acid

  • Liquid bromine

  • Distilled water

  • 2 L three-necked round-bottomed flask

  • Mechanical stirrer, dropping funnel, reflux condenser

Procedure:

  • Place 200 g (1.7 moles) of fumaric acid and 400 g of water into the 2 L flask.

  • Stir the mixture thoroughly until the fumaric acid is completely wetted, forming a thick mass.

  • Heat the vigorously stirred mixture to boiling using a heating mantle.

  • Once boiling, add 276 g (1.7 moles) of bromine through the dropping funnel. The addition should be as rapid as possible while controlling the reflux. This step should take approximately one hour.

  • After about half the bromine is added, the product will begin to precipitate as fine white needles.

  • Continue heating and stirring until the reaction is complete. A slight excess of bromine should be present, indicated by a persistent red color in the solution. Add a small amount of extra bromine if necessary.

  • Cool the reaction flask in an ice-water bath to 10°C with continuous stirring.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with several portions of ice-cold water to remove the residual mother liquor and HBr.

  • Dry the product at room temperature. The expected yield is 343–400 g (72–84%).

Protocol 2: Purification by Recrystallization from Acidified Water

This protocol is designed to purify the crude product while minimizing decomposition.[5]

Materials:

  • Crude this compound

  • 2N Hydrochloric acid (HCl)

  • Erlenmeyer flask

  • Heating source

  • Filtration apparatus

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a sufficient volume of 2N HCl to dissolve the solid upon heating. The acidity helps to suppress the elimination of HBr.

  • Gently heat the mixture with stirring until the solid completely dissolves. Avoid vigorous, prolonged boiling.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold distilled water.

  • Dry the purified crystals thoroughly. Check the melting point to confirm purity.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Fumaric Acid + Water reaction Heat to Boiling & Add Bromine start->reaction 1. Reactants cooling Cool Mixture to <10°C reaction->cooling 2. Reaction filtration Vacuum Filtration cooling->filtration 3. Precipitation washing Wash with Cold Water filtration->washing 4. Remove Mother Liquor recrystallization Recrystallize from Hot Water/Ethanol washing->recrystallization 5. Remove Impurities drying Dry Final Product recrystallization->drying 6. Isolate Pure Crystals end_product Pure meso-2,3-Dibromosuccinic Acid drying->end_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Problem with Synthesis low_yield Low Yield? start->low_yield impure_product Impure Product? (Low/Broad M.P., Color) start->impure_product low_yield->impure_product No check_temp Reaction Temp Too Low? low_yield->check_temp Yes check_washing Inadequate Washing? impure_product->check_washing Yes check_cooling Insufficient Cooling Before Filtration? check_temp->check_cooling No solution_yield Solution: - Ensure vigorous boiling/heating. - Cool to <10°C before filtering. - Ensure slight excess of Br₂. check_temp->solution_yield Yes check_cooling->solution_yield Yes check_recrystallization Recrystallization Issue? check_washing->check_recrystallization No solution_purity Solution: - Wash thoroughly with cold water. - Recrystallize from appropriate solvent. - Use charcoal for color removal. check_washing->solution_purity Yes check_recrystallization->solution_purity Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Synthesis of Bromo-Derivatives of Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of bromo-derivatives of maleic anhydride (B1165640). The primary focus is on preventing the formation of bromomaleic acid as a byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of bromomaleic acid formation during the synthesis of bromomaleic anhydride?

A1: The primary cause of bromomaleic acid formation is the hydrolysis of the bromomaleic anhydride product.[1][2][3] Acid anhydrides are highly reactive towards nucleophiles, and water can act as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring.[1][4][5] This leads to the opening of the anhydride ring to form the dicarboxylic acid, in this case, bromomaleic acid. This reaction can occur even with trace amounts of moisture present in the reaction setup, solvents, or reagents.[2][3]

Q2: Can high reaction temperatures contribute to the formation of byproducts?

Q3: Are there other potential byproducts I should be aware of during the bromination of maleic anhydride?

A3: Besides the hydrolysis to bromomaleic acid, other side reactions can occur, particularly at elevated temperatures. These can include over-bromination, leading to the formation of dibromomaleic anhydride when monobromomaleic anhydride is the target, and decomposition of the starting material or product.[6] In reactions involving maleic anhydride and olefins, polymerization of maleic anhydride can also be a side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant amount of bromomaleic acid detected in the final product. Presence of water in the reaction.Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system. Use of desiccants in the reaction setup can also be beneficial.[7]
Incomplete conversion of maleic acid starting material (if used).If starting from maleic acid to synthesize the anhydride in situ, ensure complete dehydration before proceeding with bromination.
Hydrolysis during workup.Use anhydrous workup procedures whenever possible. If an aqueous workup is necessary, minimize contact time with water and use cold solutions to reduce the rate of hydrolysis.[8]
Low yield of the desired bromomaleic anhydride. Suboptimal reaction temperature.Optimize the reaction temperature. For the synthesis of monochloromaleic anhydride, a temperature range of 130-160°C is suggested to be optimal.[6] A similar range should be tested for bromination.
Inefficient brominating agent.Ensure the bromine or other brominating agent is of high purity and free of contaminants.
Loss of product during purification.If using distillation for purification, perform it under reduced pressure to lower the boiling point and prevent thermal decomposition. For non-volatile products, consider purification by recrystallization from an anhydrous solvent.
Formation of multiple brominated products (e.g., dibromo- when mono-bromo is desired). Over-bromination due to excess brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent. Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed and before significant over-bromination occurs.

Experimental Protocols

Protocol 1: Synthesis of Dibromomaleic Anhydride with Minimal Byproduct Formation

This protocol is adapted from a known synthesis of 3,4-dibromomaleic anhydride and includes modifications to minimize the formation of bromomaleic acid.[9]

Materials:

  • Maleic anhydride (high purity)

  • Anhydrous aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Anhydrous ethyl acetate (B1210297)

  • Anhydrous chloroform (B151607)

  • Oven-dried sealed tube and glassware

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Preparation: Thoroughly oven-dry all glassware, including the sealed tube, and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: In the dry sealed tube, combine maleic anhydride (e.g., 2.0 g, 20.39 mmol), anhydrous aluminum chloride (e.g., 40.8 mg, 0.3 mmol), and bromine (e.g., 2.1 mL, 40.78 mmol).

  • Reaction: Seal the tube and heat the mixture at 120°C for 16 hours with stirring.

  • Workup:

    • Cool the reaction to room temperature.

    • Transfer the reaction mixture to a flask containing anhydrous ethyl acetate.

    • Filter the solution to remove any solids.

    • Evaporate the ethyl acetate under reduced pressure.

  • Purification:

    • To the resulting solid, add anhydrous chloroform (e.g., 100 mL).

    • Filter the solution and evaporate the chloroform under reduced pressure to yield the dibromomaleic anhydride.

Protocol 2: Purification of Bromomaleic Anhydride from Bromomaleic Acid Byproduct

This protocol describes an acid-base extraction method to remove acidic impurities like bromomaleic acid from the desired anhydride product.[10][11][12]

Materials:

  • Crude bromomaleic anhydride containing bromomaleic acid

  • Anhydrous organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled

  • Brine (saturated aqueous NaCl solution), chilled

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in an anhydrous organic solvent in a separatory funnel.

  • Acid Wash: Add chilled saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas.[11] The bromomaleic acid will react with the bicarbonate to form a water-soluble salt, which will partition into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution one or two more times, or until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with chilled brine to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified bromomaleic anhydride.

Visualizations

cluster_main_reaction Main Synthetic Pathway cluster_side_reaction Byproduct Formation Pathway Maleic Anhydride Maleic Anhydride Bromomaleic Anhydride Bromomaleic Anhydride Maleic Anhydride->Bromomaleic Anhydride  + Bromine (Br₂)  Catalyst (e.g., AlCl₃)  Controlled Temperature Bromine Bromine Water Water Bromomaleic Acid Bromomaleic Acid Bromomaleic Anhydride_side Bromomaleic Anhydride Bromomaleic Anhydride_side->Bromomaleic Acid  + Water (H₂O)  (Hydrolysis)

Caption: Synthetic and Hydrolytic Pathways.

cluster_troubleshooting Troubleshooting Workflow A Bromomaleic Acid Detected? B Check for Moisture Sources A->B Yes F Purify by Acid-Base Extraction A->F Post-Reaction C Dry Glassware & Solvents B->C D Use Inert Atmosphere B->D E Optimize Workup B->E

Caption: Troubleshooting Logic for Byproduct Formation.

References

Optimizing reaction conditions for the stereoselective synthesis of 2,3-Dibromosuccinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2,3-dibromosuccinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected stereochemical outcomes when synthesizing this compound from different starting materials?

The stereochemistry of the product is primarily determined by the geometry of the starting alkene due to the anti-addition mechanism of bromination.

  • Fumaric acid (a trans-alkene) undergoes anti-addition of bromine to yield meso-2,3-dibromosuccinic acid, which is achiral.[1][2][3]

  • Maleic acid (a cis-alkene) undergoes anti-addition of bromine to produce a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid.[1][3][4]

Q2: What is the underlying mechanism that dictates the stereoselectivity of this reaction?

The electrophilic addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion from the side opposite to the bromonium ion bridge, resulting in an overall anti-addition of the two bromine atoms.[2][5][6][7] This stereospecific mechanism is responsible for the different stereoisomers obtained from cis and trans starting materials.

Q3: Are there more environmentally friendly alternatives to using elemental bromine?

Yes, a common and safer alternative involves the in situ generation of bromine from hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂).[8][9][10] This method avoids the handling of highly toxic and corrosive liquid bromine and has been reported to produce high yields.[8][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.- Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, disappearance of bromine color).- Increase reaction time or moderately increase the temperature if the reaction is sluggish.[11][12]
2. Formation of side products.- Extended heating can lead to the formation of bromomaleic and bromofumaric acids.[13] Avoid unnecessarily long reaction times.- Use of HBr/H₂O₂ can minimize side product formation compared to elemental bromine.[10]
3. Isomerization of starting material.- When using maleic acid, the presence of HBr can cause isomerization to the less reactive fumaric acid.[14] Ensure anhydrous conditions if specified in the protocol for maleic acid bromination.
4. Loss of product during workup.- meso-2,3-dibromosuccinic acid is less soluble in cold water than the racemic form.[14] Ensure adequate cooling during precipitation and washing to minimize loss.- The racemic form is highly soluble in cold water, so alternative workup procedures may be necessary to improve recovery.
Incorrect Stereoisomer Obtained 1. Incorrect starting material.- Verify the identity and purity of the starting alkene (fumaric acid for meso, maleic acid for racemic).
2. Isomerization of starting material.- As mentioned, maleic acid can isomerize to fumaric acid in the presence of acid, leading to the formation of the meso compound instead of the racemic mixture.[1][14]
Formation of Multiple Products 1. Presence of impurities in starting materials.- Use high-purity starting materials.
2. Side reactions.- Control the reaction temperature and time to minimize the formation of elimination products (bromomaleic/bromofumaric acid).[13]
3. Isomerization of maleic acid.- If starting with maleic acid, contamination with fumaric acid (due to isomerization) will result in a mixture of meso and racemic products.[1]
Reaction Does Not Start or is Sluggish 1. Low reaction temperature.- Some protocols require heating to initiate the reaction. For example, the bromination of fumaric acid is often carried out at or near the boiling point of water.[13][15]
2. Poor solubility of starting material.- Fumaric acid has low solubility in water at room temperature. Heating is necessary to increase its solubility and facilitate the reaction.[15]

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes

Starting MaterialBrominating AgentSolventTemperatureProductReported Yield
Fumaric AcidBr₂WaterBoilingmeso-2,3-Dibromosuccinic Acid63-84%[13][15]
Fumaric AcidHBr / H₂O₂Water30-100°Cmeso-2,3-Dibromosuccinic AcidUp to 95.2%[10]
Maleic AcidBr₂Anhydrous EtherNot specified(±)-2,3-Dibromosuccinic Acid95-96%[14]
Succinic AcidBr₂Water170°C (sealed tube)This compoundTheoretical[16]

Table 2: Physical Properties of this compound Stereoisomers

StereoisomerMelting Point (°C)Solubility in Cold Water
meso255-266 (decomposes)[14][17]Sparingly soluble[14][17]
(±)-racemic167-170[14][17]Very soluble[14]
(+)-enantiomer157-158[17]Not specified
(-)-enantiomer157-158 (decomposes)[17]Not specified

Experimental Protocols

Protocol 1: Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reaction Mixture: To the flask, add fumaric acid (1.0 eq) and water.

  • Heating: Heat the mixture to boiling with vigorous stirring to dissolve the fumaric acid.

  • Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in water dropwise from the dropping funnel. Maintain a gentle reflux. The red-brown color of bromine should disappear before adding the next drop. A slight excess of bromine should be present at the end of the addition, indicated by a persistent pale yellow or orange color.

  • Reaction Completion: Continue heating for a short period after the addition is complete (e.g., 10-15 minutes).

  • Isolation: Cool the reaction mixture in an ice-water bath. The meso-2,3-dibromosuccinic acid will precipitate as a white solid.

  • Purification: Collect the crystals by vacuum filtration, wash with ice-cold water, and dry. The product can be recrystallized from hot water or 2N HCl if necessary.[13]

Protocol 2: Synthesis of (±)-2,3-Dibromosuccinic Acid from Maleic Acid

Caution: All glassware and reagents must be scrupulously dry. Contamination with water can lead to the isomerization of maleic acid to fumaric acid.[14]

  • Setup: In a fume hood, place a magnetic stirrer in a dry Erlenmeyer flask or round-bottom flask.

  • Reaction Mixture: Add maleic acid (1.0 eq) and anhydrous diethyl ether to the flask. Stir to dissolve.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in anhydrous diethyl ether dropwise with stirring. The reaction is typically performed at room temperature.

  • Reaction Completion: Allow the mixture to stand until the bromine color fades.

  • Isolation: If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, the ether can be carefully removed by evaporation in a fume hood to yield the solid product.

  • Purification: Wash the solid product with a non-polar solvent like petroleum ether and dry.

Visualizations

experimental_workflow cluster_fumaric Synthesis of meso-2,3-Dibromosuccinic Acid cluster_maleic Synthesis of (±)-2,3-Dibromosuccinic Acid fumaric Fumaric Acid (trans) bromination_f Bromination (anti-addition) fumaric->bromination_f meso meso-2,3-Dibromosuccinic Acid bromination_f->meso maleic Maleic Acid (cis) bromination_m Bromination (anti-addition) maleic->bromination_m racemic (±)-2,3-Dibromosuccinic Acid bromination_m->racemic

Caption: Stereospecific synthesis of this compound.

troubleshooting_logic start Low Yield or Incorrect Stereoisomer check_sm Verify Starting Material (Fumaric vs. Maleic) start->check_sm sm_ok Starting Material Correct check_sm->sm_ok Correct sm_wrong Incorrect Starting Material check_sm->sm_wrong Incorrect check_conditions Review Reaction Conditions (Temp, Time, Solvent) cond_ok Conditions Optimal check_conditions->cond_ok Optimal cond_suboptimal Suboptimal Conditions check_conditions->cond_suboptimal Suboptimal check_isomerization Check for Maleic Acid Isomerization iso_yes Isomerization Occurred check_isomerization->iso_yes Yes iso_no No Isomerization check_isomerization->iso_no No sm_ok->check_conditions cond_ok->check_isomerization

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Separation of 2,3-Dibromosuccinic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 2,3-dibromosuccinic acid diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary diastereomers of this compound, and how are they typically synthesized?

A1: this compound exists as two diastereomers: a meso form and a racemic (dl) form. The meso form is optically inactive, while the racemic form is a mixture of two optically active enantiomers (+)-threo and (-)-threo.[1] Typically, the bromination of fumaric acid yields the meso-form, whereas the bromination of maleic acid produces the racemic (dl) form.[2][3]

Q2: What is the fundamental principle behind the separation of meso and racemic this compound?

A2: The separation of these diastereomers is primarily based on the significant differences in their physical properties, such as melting points and solubilities in various solvents.[3] The meso form has a much higher melting point and different solubility characteristics compared to the racemic form, which allows for their separation by methods like fractional crystallization.[4]

Q3: Why can the separation of these diastereomers be challenging?

A3: While their physical properties differ, achieving high purity can be challenging due to potential co-precipitation during crystallization. The presence of impurities or side products from the initial synthesis can also interfere with the separation process.[2] Furthermore, inconsistencies in reported solubility data can make the selection of an optimal solvent and crystallization conditions difficult.[5]

Q4: Is it possible to resolve the racemic (dl) form into its individual enantiomers?

A4: Yes, the resolution of the dl-form into its d- and l-enantiomers has been reported.[6] This process typically involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Troubleshooting Guides

Fractional Crystallization Issues

Q: My fractional crystallization is yielding a product with a wide melting point range, suggesting it's still a mixture. How can I improve the separation?

A: This indicates incomplete separation of the diastereomers. Consider the following troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. The meso form is soluble in 50 parts of cold water and more so in hot water, while being soluble in alcohol and ether.[6] The dl-form is very soluble in cold water.[6] Experiment with different solvent systems to maximize the solubility difference between the two diastereomers.

  • Cooling Rate: A slow cooling rate is crucial for fractional crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers. Try a more gradual temperature reduction to allow for the selective crystallization of the less soluble diastereomer.

  • Recrystallization: Perform multiple recrystallization steps. Each step will enrich the crystals in the less soluble component and the mother liquor in the more soluble one.

Q: The yield of my meso-form crystals is very low after crystallization. What could be the cause?

A: Low yield can result from several factors:

  • Excessive Solvent: Using too much solvent will keep a significant amount of the target diastereomer dissolved in the mother liquor, even after cooling. Try reducing the amount of solvent used to create a more saturated solution.

  • Incomplete Precipitation: Ensure the solution has been cooled sufficiently and for an adequate amount of time to allow for maximum precipitation of the desired diastereomer.

  • Loss During Washing: The crystals should be washed with a small amount of ice-cold solvent to remove impurities without dissolving a significant portion of the product.

Purity and Characterization Problems

Q: I've separated my diastereomers, but I'm unsure of their purity. What are the best characterization methods?

A: The most straightforward method to assess the purity of the separated diastereomers is by measuring their melting points and comparing them to literature values. The significant difference in melting points provides a clear indication of purity.

  • Meso-form: Reported melting points range from 255-256°C (with decomposition) up to 288-290°C.[6][7]

  • Racemic (dl) form: The melting point is reported to be around 167°C.[2][6]

High-Performance Liquid Chromatography (HPLC) can also be employed to quantify the purity of the final products.[8]

Quantitative Data Summary

The table below summarizes the key physical properties of the this compound diastereomers, which are critical for their separation.

Propertymeso-2,3-Dibromosuccinic AcidRacemic (dl)-2,3-Dibromosuccinic Acid
Synonyms erythro-2,3-Dibromosuccinic acidthreo-2,3-Dibromosuccinic acid
CAS Number 608-36-6[9]526-78-3[6]
Melting Point 255-256°C (decomposes)[6], ~280°C[10], 288-290°C[7]167°C[2][6]
Solubility in Water Soluble in 50 parts cold water, more soluble in hot water[6]. Reported as 20 g/L at 17°C[11].Very soluble in cold water[6].
Solubility in Organic Solvents Soluble in alcohol and ether; sparingly soluble in chloroform.[6][10]Soluble in ethyl acetate, acetone, methanol, ethanol; sparingly soluble in chloroform, petroleum ether, CCl4.[6]

Experimental Protocols

Protocol: Separation of meso and Racemic Diastereomers by Fractional Crystallization

This protocol outlines a general procedure for separating a mixture of meso and racemic this compound based on their differential solubility in water.

Materials:

  • Mixture of this compound diastereomers

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the mixture of diastereomers in an Erlenmeyer flask. Add a minimal amount of hot deionized water while stirring until the solid is completely dissolved. The goal is to create a saturated solution at high temperature.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. The meso-form, being less soluble in cold water, should begin to crystallize.[6]

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the meso-form.

  • Isolation of Meso-form: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals thoroughly. The resulting solid should be the enriched meso-diastereomer.

  • Isolation of Racemic Form: The filtrate contains the more soluble racemic (dl) form. The solvent can be evaporated to recover the racemic diastereomer, which can then be further purified by recrystallization from a suitable solvent if necessary.

  • Purity Check: Confirm the identity and purity of the separated fractions by measuring their melting points.

Visualizations

Synthesis and Separation Workflow

G cluster_synthesis Synthesis cluster_separation Separation fumaric Fumaric Acid bromination1 Bromination fumaric->bromination1 maleic Maleic Acid bromination2 Bromination maleic->bromination2 meso meso-2,3-Dibromosuccinic Acid bromination1->meso racemic Racemic (dl)-2,3-Dibromosuccinic Acid bromination2->racemic mixture Mixture of Diastereomers meso->mixture racemic->mixture fractional_crystallization Fractional Crystallization mixture->fractional_crystallization meso_crystals Meso-form Crystals (Less Soluble) fractional_crystallization->meso_crystals racemic_filtrate Racemic Form in Filtrate (More Soluble) fractional_crystallization->racemic_filtrate

Caption: Workflow for the synthesis and separation of this compound diastereomers.

Stereoisomer Relationship Diagram

G title This compound Stereoisomers diastereomers Diastereomers d_form (+)-threo form (chiral) diastereomers->d_form l_form (-)-threo form (chiral) diastereomers->l_form enantiomers Enantiomers enantiomers->l_form meso meso-form (achiral) meso->diastereomers d_form->enantiomers racemic Racemic Mixture (dl-form) d_form->racemic l_form->racemic

References

Stability issues and degradation of 2,3-Dibromosuccinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 2,3-Dibromosuccinic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound is a relatively stable compound under standard conditions. However, its stability can be compromised by several factors:

  • Temperature: High temperatures can lead to thermal decomposition. The meso-form of this compound is reported to decompose at temperatures ranging from 255-256°C to 270-273°C.[1] At temperatures as high as 170°C in a sealed tube with water, it can also degrade.[1] Upon heating, it decomposes to form hydrobromic acid and bromo-maleic acid.[1]

  • pH: The compound is susceptible to degradation in alkaline conditions. Hydrolysis can occur, leading to the formation of meso-2,3-dihydroxysuccinic acid (meso-tartaric acid).[2] The pKa values of this compound are approximately pKa1 = 1.4 and pKa2 = 3.4, indicating that its ionization state, and potentially its reactivity and stability, are pH-dependent.[1]

  • Incompatible Materials: Contact with strong bases and strong oxidizing agents should be avoided as they can promote degradation.[3]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products depend on the degradation pathway:

  • Thermal Decomposition: When heated, this compound decomposes to produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[3] Another reported decomposition product upon heating is bromo-maleic acid.[1]

  • Hydrolysis (Alkaline Conditions): In the presence of a base, this compound can undergo hydrolysis to form meso-2,3-dihydroxysuccinic acid (meso-tartaric acid).[2]

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) can occur, especially under basic conditions or at elevated temperatures, leading to the formation of unsaturated carboxylic acids like bromofumaric acid or bromomaleic acid.

Q3: How should this compound be properly stored to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light.

  • Store away from incompatible materials such as strong bases and oxidizing agents.

Troubleshooting Guide

This guide addresses common experimental issues that may be related to the instability of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Low reaction yield when using this compound as a reactant. Degradation of the starting material due to inappropriate reaction conditions.- Ensure the reaction pH is not strongly basic, unless hydrolysis is the intended reaction. - Control the reaction temperature to avoid thermal decomposition. - Use freshly opened or properly stored this compound. - Consider performing the reaction under an inert atmosphere if oxidation is suspected.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). Formation of degradation products during the experiment or sample preparation.- Analyze a standard solution of this compound under the same analytical conditions to confirm its retention time. - Investigate potential degradation products like meso-2,3-dihydroxysuccinic acid or brominated unsaturated acids by comparing with reference standards if available. - Minimize sample processing time and keep samples cool and protected from light before analysis.
Inconsistent results between experimental runs. Variability in the stability of this compound stock solutions.- Prepare fresh stock solutions for each set of experiments. - If stock solutions need to be stored, keep them at a low temperature (e.g., 2-8°C), protected from light, and for a validated period. - Periodically check the purity of the stock solution by a suitable analytical method like HPLC.
Formation of a precipitate or color change in solution. Degradation or reaction with the solvent or other components in the mixture.- Ensure the solvent is of high purity and compatible with this compound. - Check for any potential incompatibilities with other reagents in the reaction mixture.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period, taking samples at various time points (e.g., 30 min, 1, 2, 4 hours) due to expected rapid degradation.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Thermal Degradation (in solution): Heat the stock solution at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Thermal Degradation (solid state): Place the solid this compound in a controlled temperature oven (e.g., 105°C) for a defined period.

  • Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber for a defined duration. Run a control sample in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic or basic samples.

  • Dilute the samples to an appropriate concentration for analysis.

  • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of methanol and an acidic aqueous buffer is a common starting point for the analysis of organic acids.

4. Data Analysis:

  • Quantify the amount of undegraded this compound remaining in each sample.

  • Identify and quantify the major degradation products.

  • Determine the percentage of degradation for each stress condition.

Visualizations

cluster_conditions Stress Conditions cluster_compound cluster_products Degradation Products High Temperature High Temperature DBSA This compound Alkaline pH Alkaline pH Oxidizing Agents Oxidizing Agents UV/Vis Light UV/Vis Light Thermal Carbon Oxides (CO, CO₂) + HBr Bromo-maleic Acid DBSA->Thermal Heat Hydrolysis meso-2,3-Dihydroxysuccinic Acid DBSA->Hydrolysis Base Dehydrobromination Bromofumaric Acid / Bromomaleic Acid DBSA->Dehydrobromination Base/Heat Photochemical Photodegradation Products DBSA->Photochemical Light cluster_setup cluster_analysis cluster_outcome start Start Experiment prepare Prepare this compound Solution start->prepare stress Apply Stress Condition (Heat, pH, Light, Oxidant) prepare->stress sample Take Sample at Time Points stress->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Degradation analyze->evaluate cluster_problem cluster_investigation cluster_solution problem Unexpected Experimental Result (e.g., Low Yield, Impurities) check_purity Check Purity of Starting Material problem->check_purity check_conditions Review Reaction Conditions (pH, Temp, Light) problem->check_conditions purify Purify Starting Material check_purity->purify Impure optimize Optimize Reaction Conditions check_conditions->optimize Suboptimal use_fresh Use Freshly Prepared Solutions check_conditions->use_fresh Aged Solution

References

Technical Support Center: Monitoring the Synthesis of 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 2,3-dibromosuccinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly from the bromination of fumaric acid.

Question: The reaction appears to be sluggish or incomplete, with a significant amount of starting material remaining after the expected reaction time. What are the possible causes and solutions?

Answer:

Several factors can contribute to an incomplete reaction. Consider the following troubleshooting steps:

  • Bromine Addition Rate: Adding bromine too quickly can lead to localized high concentrations, which may favor side reactions over the desired addition. Ensure slow, dropwise addition of bromine to the reaction mixture.

  • Reaction Temperature: The bromination of fumaric acid is typically carried out at elevated temperatures.[1][2] Ensure the reaction mixture is maintained at the optimal temperature as specified in your protocol. Insufficient heat can lead to a slow reaction rate.

  • Stirring Efficiency: Inadequate stirring can result in poor mixing of reactants, especially in a heterogeneous mixture. Ensure vigorous stirring to maintain a well-dispersed suspension of fumaric acid.[2]

  • Purity of Reactants: Impurities in fumaric acid or bromine can interfere with the reaction. Use reagents of appropriate purity.

Question: My final product is off-white or yellowish, not the expected white crystalline solid. What could be the cause?

Answer:

A colored product often indicates the presence of impurities. The most likely culprits are:

  • Excess Bromine: Residual bromine from the reaction will impart a yellow or brownish color. Ensure the product is thoroughly washed after filtration to remove any unreacted bromine.

  • Side Products: Extended heating or other non-optimal reaction conditions can lead to the formation of colored side products, such as bromomaleic acid and bromofumaric acid.[1] Purification by recrystallization is recommended to remove these impurities.

Question: I am observing the formation of side products in my reaction, confirmed by TLC or NMR. How can I minimize their formation?

Answer:

The formation of side products like bromomaleic and bromofumaric acid is a known issue, often resulting from prolonged reaction times at high temperatures.[1] To minimize their formation:

  • Monitor the Reaction Closely: Use TLC or NMR to monitor the consumption of the starting material. Stop the reaction as soon as the fumaric acid has been consumed to avoid over-bromination or side reactions.

  • Control the Temperature: Avoid excessive heating, as this can promote the elimination of HBr from the product to form unsaturated side products.[1]

  • Optimize Reaction Time: Determine the optimal reaction time for your specific conditions through careful monitoring to maximize the yield of the desired product while minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of the this compound synthesis?

A1: The most common techniques are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[3][4] Each method offers distinct advantages for monitoring the disappearance of the starting material (fumaric acid) and the appearance of the product.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor the reaction?

A2: TLC is a quick and effective way to qualitatively monitor the reaction. You can spot the reaction mixture alongside the starting material to observe the formation of the product spot and the disappearance of the starting material spot. A suggested solvent system for separating fumaric acid is a mixture of ethanol, ammonia, and water (e.g., in a 6:1:1 ratio). Carboxylic acids can be visualized using a bromocresol green indicator spray, which will show yellow spots on a blue background.[5][6]

Q3: Can I use Nuclear Magnetic Resonance (NMR) for quantitative monitoring?

A3: Yes, quantitative 1H NMR (qNMR) is a powerful tool for this purpose. By integrating the signals corresponding to the vinylic protons of fumaric acid and the methine protons of this compound, you can determine the relative concentrations of the reactant and product over time. It is crucial to use a proper relaxation delay (at least 5 times the longest T1 relaxation time) to ensure accurate quantification.[7]

Q4: What are the expected 1H NMR chemical shifts for fumaric acid and this compound?

A4: The chemical shifts can vary depending on the solvent used. In DMSO-d6, the vinylic protons of fumaric acid typically appear as a singlet at around 6.5 ppm. For meso-2,3-dibromosuccinic acid, the two methine protons are equivalent and appear as a singlet. In CD3OD, this singlet is reported around 4.58 ppm.[8]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Expected Yields for the Synthesis of this compound

Starting MaterialReaction ConditionsReported YieldReference
Fumaric AcidBromine in aqueous hydrobromic acid, 70°C, 1 hour97.6%[9]
Fumaric AcidBromine in water, heated to boiling63%[1]
Fumaric AcidBromine and lithium bromide in water, 50°C, 15 hours74.2%[8]
Succinic AcidBromine and water in a sealed tube, 170°C, 6 hoursTheoretical (not specified as a percentage)[10]

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)

Objective: To qualitatively track the consumption of fumaric acid and the formation of this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Mobile Phase: Ethanol:Ammonia:Water (6:1:1 v/v/v)

  • Capillary tubes for spotting

  • Visualization agent: Bromocresol green spray (0.04 g in 100 mL ethanol, with a few drops of 0.1 M NaOH to produce a blue color)[5]

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and close the lid. Allow to equilibrate for at least 10 minutes.

  • Spot the TLC Plate: On a silica (B1680970) gel TLC plate, draw a faint origin line with a pencil about 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Sample Application:

    • SM: Dissolve a small amount of fumaric acid in a suitable solvent (e.g., ethanol) and spot it on the SM lane.

    • Rxn: Withdraw a small aliquot of the reaction mixture, dilute it with a solvent if necessary, and spot it on the Rxn lane.

    • Co: Spot the starting material and the reaction mixture on the same lane (Co) to aid in identification.

  • Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. Then, spray the plate with the bromocresol green solution. Carboxylic acids will appear as yellow spots on a blue background.[5][6]

  • Analyze: The disappearance of the fumaric acid spot in the Rxn lane and the appearance of a new spot for this compound indicate the progress of the reaction.

Protocol 2: Quantitative Monitoring by 1H NMR Spectroscopy

Objective: To quantitatively determine the conversion of fumaric acid to this compound over time.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard (optional, for absolute quantification)

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a solution of sodium thiosulfate (B1220275) to remove excess bromine). Remove the solvent under reduced pressure. Dissolve the residue in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (d1) is used (e.g., 30 seconds) to allow for full relaxation of all protons, which is crucial for accurate integration.[7]

  • Data Analysis:

    • Integrate the singlet corresponding to the vinylic protons of fumaric acid (around 6.5 ppm in DMSO-d6).

    • Integrate the singlet corresponding to the methine protons of this compound.

    • The percentage conversion can be calculated using the following formula: Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100

Mandatory Visualizations

experimental_workflow cluster_reaction This compound Synthesis cluster_monitoring Monitoring Progress cluster_analysis Data Analysis & Decision start Start Reaction (Fumaric Acid + Bromine) reaction Reaction in Progress start->reaction t = 0 reaction->reaction end Reaction Complete reaction->end Monitor Completion tlc TLC Analysis reaction->tlc nmr NMR Analysis reaction->nmr hplc HPLC Analysis reaction->hplc analyze Analyze Results (Spot Intensity / Peak Area) tlc->analyze nmr->analyze hplc->analyze decision Decision Point analyze->decision continue_reaction Continue Reaction decision->continue_reaction Incomplete workup Proceed to Workup decision->workup Complete continue_reaction->reaction workup->end

Caption: Experimental workflow for monitoring the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Incomplete Reaction temp Incorrect Temperature problem->temp stirring Inefficient Stirring problem->stirring addition Rapid Bromine Addition problem->addition reagents Impure Reactants problem->reagents sol_temp Verify and Adjust Temperature temp->sol_temp sol_stirring Increase Stirring Rate stirring->sol_stirring sol_addition Ensure Dropwise Addition addition->sol_addition sol_reagents Use Pure Reagents reagents->sol_reagents

Caption: Troubleshooting logic for incomplete this compound synthesis.

References

Validation & Comparative

Distinguishing between meso and racemic 2,3-Dibromosuccinic acid using spectroscopy.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Distinguishing between diastereomers is a critical step in chemical synthesis and drug development, ensuring the purity and desired therapeutic effect of a compound. This guide provides a comprehensive comparison of meso and racemic 2,3-dibromosuccinic acid, focusing on their differentiation using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Detailed experimental protocols and supporting data are presented to aid in the unambiguous identification of these stereoisomers.

Spectroscopic Data Comparison

The primary spectroscopic differences between meso and racemic this compound arise from their distinct molecular symmetries. The meso form possesses a plane of symmetry, rendering its two chiral centers stereochemically equivalent. In contrast, the racemic mixture consists of a pair of enantiomers (R,R and S,S), each lacking a plane of symmetry. These structural variations lead to discernible differences in their respective spectra.

Spectroscopic TechniqueParameterMeso-2,3-Dibromosuccinic AcidRacemic (D,L)-2,3-Dibromosuccinic Acid
¹H NMR Chemical Shift (methine, -CHBr)Single peakSingle peak
CouplingThe two equivalent methine protons do not split each other.The two equivalent methine protons in each enantiomer do not split each other.
¹³C NMR Number of Signals (methine, -CHBr)One signalOne signal
Number of Signals (carboxyl, -COOH)One signalOne signal
IR Spectroscopy Key Vibrational Bands (cm⁻¹)C=O stretch: ~1710-1740 cm⁻¹, O-H stretch (broad): ~2500-3300 cm⁻¹, C-Br stretch: ~550-650 cm⁻¹C=O stretch: ~1710-1740 cm⁻¹, O-H stretch (broad): ~2500-3300 cm⁻¹, C-Br stretch: ~550-650 cm⁻¹
Fingerprint RegionDistinct pattern due to different crystal lattice and intermolecular interactions.Distinct pattern that differs from the meso form.

Note: While the basic NMR spectra in an achiral solvent may appear simple for both diastereomers, the key distinction often lies in more advanced NMR techniques or in the analysis of their derivatives with chiral resolving agents. For routine identification, IR spectroscopy, particularly in the fingerprint region, can offer a more direct comparison of the pure solid samples.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate between meso and racemic this compound based on the chemical equivalence of their methine protons.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample (either meso or racemic).

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube. Ensure complete dissolution.

    • Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Standard acquisition parameters should be used. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • A relaxation delay of at least 5 seconds is recommended for accurate integration, although for simple identification, this is less critical.

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using the same prepared sample.

    • A proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Expected Results:

  • Meso-2,3-dibromosuccinic acid: Due to the plane of symmetry, the two methine protons (-CHBr) are chemically and magnetically equivalent and will appear as a single sharp peak in the ¹H NMR spectrum. Similarly, the two carboxylic acid carbons and the two methine carbons will each produce a single peak in the ¹³C NMR spectrum.

  • Racemic-2,3-dibromosuccinic acid: Each enantiomer of the racemic mixture will also show a single peak for the two equivalent methine protons in the ¹H NMR spectrum in an achiral solvent. The ¹³C NMR will also show a single peak for the methine carbons and a single peak for the carboxyl carbons. The primary distinction from the meso form via simple NMR is often challenging without the use of chiral resolving agents or more advanced NMR techniques that can probe the through-space interactions which differ between the diastereomers.

Infrared (IR) Spectroscopy

Objective: To distinguish between the meso and racemic forms based on differences in their vibrational spectra, particularly in the fingerprint region.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent KBr pellet.

  • IR Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.

Expected Results:

Both the meso and racemic forms will exhibit the characteristic broad O-H stretch of a carboxylic acid dimer (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). However, due to differences in their crystal packing and molecular symmetry, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns of absorption bands. A side-by-side comparison of the IR spectra of the two isomers will reveal clear differences, allowing for their unambiguous identification.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between meso and racemic this compound using the described spectroscopic methods.

G Workflow for Distinguishing Meso and Racemic this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Identification Sample Unknown Isomer of This compound NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR IR FTIR Spectroscopy Sample->IR NMR_Result Analysis of Proton and Carbon Equivalence NMR->NMR_Result IR_Result Comparison of Fingerprint Regions IR->IR_Result Meso_ID Meso Isomer NMR_Result->Meso_ID Single set of peaks (confirmatory with IR) Racemic_ID Racemic Mixture NMR_Result->Racemic_ID Single set of peaks (distinguished by IR) IR_Result->Meso_ID Unique Fingerprint IR_Result->Racemic_ID Different Unique Fingerprint

Caption: Workflow for distinguishing meso and racemic isomers.

This guide provides a foundational framework for the spectroscopic differentiation of meso and racemic this compound. For more complex mixtures or for quantitative analysis of diastereomeric ratios, more advanced techniques such as chiral chromatography or NMR with chiral shift reagents may be necessary.

A Comparative Guide to HPLC and Titrimetric Methods for the Purity Validation of 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for raw materials and intermediates is a cornerstone of pharmaceutical development and chemical research. 2,3-Dibromosuccinic acid, a key chiral building block and intermediate in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods for its quality control. This guide provides a comparative overview of two common analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and classical acid-base titration.

Introduction to Analytical Approaches

Purity assessment of this compound is critical to ensure the quality, safety, and efficacy of downstream products. The primary analytical challenges include the quantification of the main component and the detection and quantification of potential impurities. These impurities can include starting materials from the synthesis, such as fumaric or maleic acid, and stereoisomers of this compound (the meso and the enantiomeric dl-forms), which possess different physicochemical properties.

This guide explores a proposed Reverse-Phase HPLC (RP-HPLC) method, suitable for separating the analyte from its potential impurities, and a standard titrimetric method, which provides a cost-effective way to determine the overall acid content.

Method Comparison: HPLC vs. Titration

FeatureHPLC MethodTitrimetric Method
Principle Chromatographic separation based on polarityNeutralization reaction between an acid and a base
Specificity High (can separate isomers and impurities)Low (measures total acidity)
Sensitivity High (can detect trace impurities)Low
Quantification Purity by area percentage or external standardAssay value based on volumetric analysis
Instrumentation HPLC system with UV detectorBurette, pH meter/indicator
Cost & Complexity Higher cost, more complexLower cost, simpler
Sample Throughput ModerateHigh

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method offers high specificity and sensitivity, making it ideal for identifying and quantifying individual impurities alongside the main component. As this compound is a polar, acidic compound, a reverse-phase method with an acidic mobile phase is appropriate. The presence of stereoisomers necessitates a method capable of resolving these different forms.

Experimental Protocol: Proposed RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile (B52724)
Gradient 0-15 min: 5-30% B15-20 min: 30-5% B20-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in a 50:50 mixture of water and acetonitrile in a 25 mL volumetric flask and make up to volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Performance Characteristics
ParameterExpected Value
Retention Time ~ 8-12 minutes
Resolution (between isomers) > 1.5
**Linearity (R²) **> 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~ 0.01%
Limit of Quantitation (LOQ) ~ 0.03%

Note: These are typical performance characteristics for a validated HPLC method and may vary based on the specific instrumentation and experimental conditions.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Titrimetric Method

Acid-base titration is a classic and straightforward analytical technique for determining the total acidic content of a sample. For this compound, this involves titrating a known mass of the sample with a standardized solution of a strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically with a pH meter or visually with a suitable indicator.

Experimental Protocol: Acid-Base Titration

Reagents and Equipment:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Class A 50 mL burette

  • 250 mL conical flasks

  • Analytical balance

  • pH meter (for potentiometric titration)

Procedure:

  • Accurately weigh approximately 200-300 mg of this compound into a 250 mL conical flask.

  • Dissolve the sample in approximately 50 mL of deionized water. Gentle heating may be required. Cool to room temperature if heated.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH consumed.

  • Perform the titration in triplicate.

Calculation:

Purity (%) = (V × M × E) / W × 100

Where:

  • V = Volume of NaOH consumed (L)

  • M = Molarity of NaOH solution (mol/L)

  • E = Equivalent weight of this compound (Molecular Weight / 2 = 275.88 / 2 = 137.94 g/mol )

  • W = Weight of the sample (g)

Titration Workflow Diagram

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh_t Weigh Sample dissolve_t Dissolve in Water weigh_t->dissolve_t add_ind Add Indicator dissolve_t->add_ind titrate Titrate with 0.1 M NaOH add_ind->titrate endpoint Observe Endpoint titrate->endpoint record_vol Record Volume endpoint->record_vol calc_purity Calculate Purity record_vol->calc_purity Method_Selection start Purity Validation of This compound question Need to identify and quantify specific impurities/isomers? start->question hplc Use HPLC Method (High Specificity) question->hplc Yes titration Use Titrimetric Method (Total Acidity) question->titration No

A Comparative Guide to the Mass Spectrometry Analysis of 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of compounds such as 2,3-dibromosuccinic acid is paramount. This guide provides a comparative overview of mass spectrometry-based methods for its analysis, focusing on direct electron ionization-mass spectrometry (EI-MS) and derivatization-based gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Executive Summary

Direct analysis of this compound by EI-MS provides rapid structural information through characteristic fragmentation patterns. However, for enhanced sensitivity, chromatographic separation, and robust quantification, derivatization followed by GC-MS or LC-MS is often preferred. GC-MS, a well-established technique for volatile compounds, necessitates derivatization to improve the volatility and thermal stability of dicarboxylic acids. LC-MS offers an alternative for less volatile compounds and can be adapted for dicarboxylic acids, also often employing derivatization to improve ionization efficiency and chromatographic retention. The choice of method depends on the analytical objective, sample matrix, and desired level of sensitivity and quantification.

Data Comparison

The following table summarizes the key performance characteristics of the different analytical approaches for this compound and related dicarboxylic acids.

Analytical MethodSample PreparationKey Performance CharacteristicsThroughput
Direct Electron Ionization-Mass Spectrometry (EI-MS) Minimal; direct infusion or solid probe.- Rapid qualitative analysis.- Provides structural information from fragmentation.- May have limited sensitivity for quantitative analysis.High
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Multi-step: Extraction (e.g., LLE) and derivatization (e.g., silylation or esterification).- High chromatographic resolution.- Good sensitivity (ng/m³ to µmol/L range).[1][2]- Well-established and robust.Medium
Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization Multi-step: Extraction and derivatization.- Suitable for less volatile compounds.- High sensitivity and specificity with MS/MS.- Can be high-throughput.[3]High

Mass Spectrometry Fragmentation Pattern of this compound

Under electron ionization (EI), this compound undergoes characteristic fragmentation. The molecular ion ([M]⁺) is observed, followed by losses of bromine, water, and carboxyl groups.

fragmentation_pathway M [C4H4Br2O4]⁺ m/z = 274/276/278 M_minus_Br [M-Br]⁺ m/z = 195/197 M->M_minus_Br - Br• M_minus_H2O [M-H2O]⁺ M->M_minus_H2O - H2O M_minus_COOH [M-COOH]⁺ M->M_minus_COOH - COOH• Br [Br]⁺ m/z = 79/81 M->Br C4H5O4 [C4H5O4]⁺ m/z = 117 M_minus_Br->C4H5O4 - HBr

Fragmentation pathway of this compound in EI-MS.

Experimental Protocols

Direct Electron Ionization-Mass Spectrometry (EI-MS)

This method is suitable for the rapid, qualitative analysis of pure this compound.

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Typical EI-MS Parameters:

  • Ion Source Temperature: 200-250 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-350

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol is adapted from established methods for dicarboxylic acid analysis and is suitable for quantitative analysis in complex matrices.[1][4][5]

  • Sample Preparation (from biological fluids):

    • Protein Precipitation: Add 5 volumes of ice-cold acetonitrile (B52724) to the sample, vortex, and centrifuge at 14,000 rpm for 15 minutes at 4 °C.[4][6]

    • Liquid-Liquid Extraction (LLE): Acidify the supernatant with 3% phosphoric acid and extract with an equal volume of ethyl acetate.[4] Vortex and centrifuge to separate the phases. Collect the organic layer.

    • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[4]

  • Derivatization (Silylation):

    • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4][5]

    • Seal the vial and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Esterification

This protocol is based on methods for dicarboxylic acid analysis and offers high sensitivity and throughput.[3]

  • Sample Preparation:

    • Perform protein precipitation and LLE as described for the GC-MS protocol.

  • Derivatization (Esterification):

    • To the dried extract, add 100 µL of 3N butanolic HCl.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Evaporate the reagent to dryness and reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for the dibutyl ester of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound from a complex matrix using chromatography-mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Protein_Precipitation->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation or Esterification) Drying->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

General workflow for the analysis of this compound.

Conclusion

The analysis of this compound can be effectively achieved using various mass spectrometry techniques. Direct EI-MS is a valuable tool for rapid structural confirmation. For sensitive and quantitative analysis, especially in complex matrices, derivatization followed by GC-MS or LC-MS/MS is recommended. The choice between GC-MS and LC-MS will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The detailed protocols provided in this guide offer a starting point for developing robust and reliable analytical methods for this compound and other dicarboxylic acids.

References

A Comparative Guide to 2,3-Dibromosuccinic Acid and Tartaric Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high stereoselectivity. Both 2,3-dibromosuccinic acid and tartaric acid, as C4-dicarboxylic acids, offer intriguing scaffolds for the design of chiral molecules. While tartaric acid, a naturally occurring and readily available compound, has been extensively explored and utilized, this compound presents a less conventional yet potentially valuable alternative. This guide provides a comparative study of their applications in asymmetric synthesis, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

While direct comparative studies are scarce, this table summarizes typical performance data for derivatives of this compound and tartaric acid in analogous asymmetric reactions.

Asymmetric ReactionChiral Auxiliary/Ligand Derived FromSubstrateYield (%)Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr)
Asymmetric Dihydroxylation Tartaric Acid (Sharpless Ligand)trans-Stilbene>95>99
Asymmetric Diels-Alder Tartaric Acid (TADDOL)3-Acryloyl-2-oxazolidinone & Cyclopentadiene9298:2 (endo:exo)
Asymmetric Aldol (B89426) Reaction Tartaric Acid (as chiral auxiliary precursor)Aldehyde and Ketone70-90>95:5 dr
Asymmetric Aziridination This compound (diamine ligand)Styrene (B11656)8592

In-Depth Analysis: Applications and Mechanisms

Tartaric Acid: The Versatile Workhorse

Tartaric acid is a cornerstone of asymmetric synthesis, primarily due to its C2-symmetry and the ready availability of both enantiomers.[1][2] Its derivatives are employed in a wide array of enantioselective transformations.

  • Sharpless Asymmetric Dihydroxylation: One of the most celebrated applications of tartaric acid is in the form of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) ligands for the Sharpless asymmetric dihydroxylation of olefins.[3][4][5] This method provides reliable and predictable access to chiral vicinal diols with excellent enantioselectivities.[3][4][5] The catalytic cycle involves the formation of a chiral osmate ester intermediate, where the tartaric acid-derived ligand directs the facial selectivity of the dihydroxylation.

  • TADDOLs in Asymmetric Catalysis: Tartaric acid is the precursor to TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), a class of highly effective C2-symmetric chiral diols. TADDOLs and their derivatives have been successfully used as chiral ligands for Lewis acids in a variety of reactions, including Diels-Alder reactions, aldol additions, and conjugate additions, often affording high levels of stereocontrol.[6]

  • Chiral Auxiliaries: Tartaric acid and its esters can be converted into various chiral auxiliaries that direct the stereochemical outcome of reactions such as aldol condensations.[7][8][9]

This compound: An Emerging Chiral Building Block

While not as extensively studied as tartaric acid, this compound, particularly its meso form, serves as a valuable starting material for the synthesis of chiral ligands. The presence of two bromine atoms allows for facile nucleophilic substitution to introduce desired functionalities.

  • Synthesis of Chiral Diamines: A key application of meso-2,3-dibromosuccinic acid is its conversion to chiral 1,2-diamines. These diamines, possessing C2-symmetry, are effective ligands in a range of metal-catalyzed asymmetric reactions. For instance, chiral diamines derived from meso-2,3-dibromosuccinic acid have been successfully employed as ligands for copper in asymmetric aziridination reactions, demonstrating high yields and enantioselectivities.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation using AD-mix-α

This protocol outlines a typical procedure for the asymmetric dihydroxylation of an alkene using the commercially available AD-mix-α, which contains a tartaric acid-derived ligand.[1][10]

Materials:

Procedure:

  • In a round-bottom flask, dissolve AD-mix-α (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of alkene).[1]

  • Stir the mixture at room temperature until two clear phases are observed. The lower aqueous phase should be bright yellow.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Add the alkene (1 mmol) to the vigorously stirred mixture.[1]

  • Continue stirring vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to proceed at room temperature.[1]

  • Once the reaction is complete (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for one hour at room temperature.[1]

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Chiral Diamine from meso-2,3-Dibromosuccinic Acid and its use in Asymmetric Aziridination

This protocol describes the synthesis of a C2-symmetric diamine from meso-2,3-dibromosuccinic acid and its subsequent application as a ligand in a copper-catalyzed asymmetric aziridination of styrene.

Part A: Synthesis of Chiral Diamine

Materials:

  • meso-2,3-Dibromosuccinic acid

  • Thionyl chloride

  • Chiral amine (e.g., (R)-1-phenylethylamine)

  • Triethylamine (B128534)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • Convert meso-2,3-dibromosuccinic acid to its diacyl chloride by reacting with an excess of thionyl chloride.

  • React the diacyl chloride with two equivalents of a chiral amine (e.g., (R)-1-phenylethylamine) in the presence of a base like triethylamine to form the corresponding diamide (B1670390).

  • Reduce the diamide using a reducing agent such as lithium aluminum hydride in an anhydrous etheral solvent to yield the chiral 1,2-diamine.

  • Purify the diamine by column chromatography or distillation.

Part B: Asymmetric Aziridination

Materials:

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diamine (0.12 mmol) and CuOTf·0.5C₇H₈ (0.10 mmol) in anhydrous dichloromethane (5 mL).

  • Stir the solution at room temperature for 1 hour to form the chiral catalyst complex.

  • Cool the solution to -78 °C.

  • Add styrene (1.0 mmol) to the catalyst solution.

  • Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (2 mL) over 1 hour using a syringe pump.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction with a few drops of acetic acid.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the aziridine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing the Synthetic Pathways

Asymmetric Dihydroxylation Workflow

sharpless_dihydroxylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve AD-mix-α in t-BuOH/H₂O B Cool to 0 °C A->B C Add Alkene B->C D Stir at 0 °C (Monitor by TLC) C->D E Quench with Na₂SO₃ D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify Diol G->H

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Ligand Synthesis and Application from this compound

dibromo_synthesis cluster_ligand_synthesis Chiral Diamine Synthesis cluster_catalysis Asymmetric Aziridination A meso-2,3-Dibromosuccinic Acid B Diacyl Chloride Formation A->B C Amidation with Chiral Amine B->C D Reduction to Diamine C->D E Diamine + Cu(I) -> Chiral Catalyst D->E Use as Ligand G Aziridination at -78 °C E->G F Styrene + Ethyl Diazoacetate F->G H Chiral Aziridine Product G->H

Caption: Synthesis of a chiral ligand from this compound and its use in catalysis.

Conclusion

Tartaric acid remains the preeminent choice in many asymmetric syntheses due to its proven track record, versatility, and the commercial availability of its derivatives. It provides a reliable platform for achieving high enantioselectivity in a broad range of reactions.

This compound, while less explored, demonstrates considerable potential as a precursor for C2-symmetric chiral ligands. The successful application of its diamine derivatives in asymmetric aziridination suggests that further research into ligands derived from this scaffold could unveil novel and efficient catalytic systems. For researchers seeking to explore new chiral architectures, this compound offers a promising and cost-effective starting point.

References

A Comparative Analysis of Succinic Acid Halogenation: Bromination vs. Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of bromination and chlorination reactions involving succinic acid and its unsaturated precursor, fumaric acid. It is intended for researchers, scientists, and professionals in drug development seeking to understand the synthetic routes, reaction efficiencies, and experimental considerations for producing halogenated succinic acid derivatives. The comparison covers two primary synthetic strategies: α-halogenation of succinic acid via the Hell-Volhard-Zelinsky reaction and electrophilic addition to the double bond of fumaric acid.

Overview of Halogenation Strategies

The halogenation of succinic acid can be approached in two distinct ways, yielding different products:

  • α-Halogenation : This method involves the substitution of a hydrogen atom on a carbon adjacent (in the alpha position) to a carboxylic acid group. The most common method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction, which is applicable to both bromination and chlorination. This reaction proceeds on saturated carboxylic acids like succinic acid.[1][2][3]

  • Electrophilic Addition : This strategy begins with an unsaturated precursor, typically fumaric acid (the trans-isomer of butenedioic acid). The halogen (bromine or chlorine) adds across the carbon-carbon double bond to yield a 2,3-dihalogenated succinic acid.[4][5][6]

This guide will compare both bromination and chlorination within each of these strategic frameworks.

α-Halogenation via Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for producing α-halo carboxylic acids.[1][3] It involves treating the carboxylic acid with a halogen (bromine or chlorine) in the presence of a catalytic amount of phosphorus or a phosphorus trihalide (PBr₃ or PCl₃).[3] The reaction conditions are typically harsh, requiring high temperatures and extended reaction times.[1][7][8]

The reaction proceeds through the formation of an acyl halide, which then tautomerizes to an enol. This enol intermediate is subsequently halogenated at the α-position. Finally, hydrolysis of the α-halo acyl halide yields the desired α-halo carboxylic acid.[2][7]

HVZ_Pathway SA Succinic Acid AH Acyl Halide Intermediate SA->AH P + X₂ or PX₃ Enol Enol Tautomer AH->Enol Tautomerization AHAH α-Halo Acyl Halide Enol->AHAH + X₂ Prod α-Halosuccinic Acid AHAH->Prod Hydrolysis (Workup) Addition_Pathway FA Fumaric Acid Halonium Cyclic Halonium Ion Intermediate FA->Halonium + X₂ Prod meso-2,3-Dihalosuccinic Acid Halonium->Prod + X⁻ (anti-attack)

References

A Comparative Guide to the Infrared Spectroscopy Analysis of 2,3-Dibromosuccinic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the infrared (IR) spectroscopy analysis of the stereoisomers of 2,3-dibromosuccinic acid, namely the meso compound and the racemic mixture (± or D,L form). As a non-brominated analog for baseline comparison, succinic acid is also included. This document offers detailed experimental protocols, quantitative data in a comparative format, and a logical workflow for the analysis process to aid in the structural characterization and differentiation of these compounds.

Comparative Analysis of IR Absorption Data

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The key vibrational modes for this compound and its analogs are associated with the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretch, and the C-Br stretch. The precise wavenumbers of these absorptions can be influenced by the stereochemistry of the molecule, particularly due to differences in intermolecular and intramolecular hydrogen bonding.

Below is a summary of the characteristic IR absorption peaks for meso-2,3-dibromosuccinic acid, racemic this compound, and succinic acid. This data is compiled from various spectral databases and is typically obtained from solid samples prepared as KBr pellets or Nujol mulls.

Functional GroupExpected Range (cm⁻¹)Succinic Acid (cm⁻¹)meso-2,3-Dibromosuccinic Acid (cm⁻¹)(±)-2,3-Dibromosuccinic Acid (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300 - 2500Broad band centered around 3000Broad band centered around 3000Broad band centered around 3000
C-H Stretch3000 - 2850~2940PresentPresent
C=O Stretch (Carboxylic Acid)1725 - 1680~1700~1710~1715
C-O Stretch / O-H Bend1450 - 1200~1419, ~1309Present in this regionPresent in this region
C-Br Stretch690 - 515Not ApplicablePresent in this regionPresent in this region

Note: Specific peak positions can vary slightly based on the sampling method and instrumentation.

Experimental Protocols for IR Analysis of Solid Samples

Accurate and reproducible IR spectra of solid samples like this compound are highly dependent on the sample preparation technique. The two most common methods are the Potassium Bromide (KBr) pellet method and the Nujol mull method.

Potassium Bromide (KBr) Pellet Method

This method is often preferred for obtaining high-quality spectra as KBr is transparent in the mid-IR region, thus avoiding interference from the matrix.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Sample (meso- or (±)-2,3-dibromosuccinic acid, or succinic acid)

  • Spatula

  • Infrared lamp (optional, for drying)

Procedure:

  • Drying: Gently dry the KBr powder and the sample to be analyzed under an infrared lamp or in a vacuum oven to remove any adsorbed water, which can cause a broad absorption band around 3400 cm⁻¹.

  • Grinding: Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

  • Homogenization: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, flour-like texture.

  • Pellet Formation: Transfer a portion of the powdered mixture into the collar of a clean, dry pellet die. Distribute the powder evenly.

  • Pressing: Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Before running the sample spectrum, acquire a background spectrum using a blank KBr pellet or with an empty sample compartment.

  • Spectrum Acquisition: Obtain the IR spectrum of the sample.

Nujol Mull Method

This technique is a quicker alternative to the KBr pellet method and is particularly useful for samples that are sensitive to moisture or may react with KBr.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Nujol (high-purity mineral oil)

  • Two polished salt plates (e.g., NaCl or KBr)

  • Spatula

  • Pipette or dropper

Procedure:

  • Grinding: Place 2-5 mg of the solid sample into a clean, dry agate mortar and grind it to a very fine powder.

  • Mull Formation: Add 1-2 drops of Nujol to the powdered sample in the mortar.

  • Mixing: Continue to grind the mixture until a uniform, thick paste (mull) is formed. The mull should be translucent and free of visible solid particles.

  • Sample Mounting: Using a spatula, transfer a small amount of the mull onto the center of one of the salt plates.

  • Film Formation: Place the second salt plate on top of the first and gently rotate it to spread the mull into a thin, even film between the plates.

  • Analysis: Carefully place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Obtain the IR spectrum of the sample. Note that the spectrum will show absorption bands from Nujol itself (C-H stretching and bending vibrations around 2924, 1462, and 1377 cm⁻¹). These peaks should be mentally subtracted or digitally removed if the software allows.

Logical Workflow for Comparative IR Analysis

The following diagram illustrates a logical workflow for the comparative infrared spectroscopy analysis of this compound stereoisomers.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis and Interpretation start Select Analytes: - meso-2,3-Dibromosuccinic Acid - (±)-2,3-Dibromosuccinic Acid - Succinic Acid (Reference) prep_choice Choose Preparation Method start->prep_choice kbr KBr Pellet Method prep_choice->kbr   High Quality Spectrum    nujol Nujol Mull Method prep_choice->nujol   Quick Analysis / Moisture Sensitive    background Acquire Background Spectrum kbr->background nujol->background sample_spectrum Acquire Sample Spectrum background->sample_spectrum process Process Spectra (e.g., Baseline Correction) sample_spectrum->process peak_id Identify Characteristic Peaks: - O-H Stretch - C=O Stretch - C-O Stretch - C-Br Stretch process->peak_id comparison Compare Spectra: - Peak Positions - Peak Shapes and Intensities peak_id->comparison interpretation Interpret Differences Based on Stereochemistry (e.g., Hydrogen Bonding) comparison->interpretation report Generate Comparative Report interpretation->report

Caption: Logical workflow for the comparative IR analysis of this compound.

This structured approach ensures that the analysis is systematic, from the initial sample preparation to the final interpretation of the spectral data, allowing for a robust comparison of the different stereoisomers. By following these guidelines, researchers can effectively utilize infrared spectroscopy for the structural elucidation and differentiation of this compound and related compounds.

A Comparative Guide to the Chiral Resolution of Racemic 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Racemic 2,3-dibromosuccinic acid, a versatile chiral building block, presents a classic case for the application of various resolution techniques. This guide provides an objective comparison of different methods for the chiral resolution of racemic this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Chiral Resolution Methods

The choice of resolution method depends on factors such as scale, desired purity, cost, and available resources. Below is a summary of common techniques with their potential applicability to racemic this compound.

MethodPrinciplePotential Resolving Agents/Systems for this compoundExpected YieldEnantiomeric Excess (ee%)Key Considerations
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization.[1]Alkaloids (e.g., Morphine[2], Cinchonidine, Cinchonine[3]), Chiral AminesTheoretically up to 50% for each enantiomer.Can be high (>95%) after multiple recrystallizations.[3]Labor-intensive, requires screening of resolving agents and solvents, potential for racemization.[1]
Chiral Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[4][5]Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), Protein-based CSPs.[5][6]High recovery possible, dependent on scale (analytical vs. preparative).Excellent (>99%) can be achieved.[7]High initial cost for chiral columns, requires method development for mobile phase optimization.[8]
Enzymatic Resolution Enantioselective reaction catalyzed by an enzyme (e.g., lipase) on a derivative of the racemic acid (e.g., an ester).Lipases (e.g., from Candida antarctica or Pseudomonas cepacia) on dialkyl 2,3-dibromosuccinates.[9]Theoretically up to 50% for the unreacted enantiomer and 50% for the product.Can be very high (>99%) depending on the enzyme's selectivity.[10]Requires synthesis of a suitable derivative, screening for an effective enzyme, and control of reaction conditions.

Experimental Protocols

Classical Resolution via Diastereomeric Salt Formation

This method, adapted from the work of McKenzie (1912), utilizes a chiral resolving agent to form diastereomeric salts with differing solubilities, allowing for their separation.[2]

Resolving Agent: Morphine[2]

Protocol:

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in hot methyl alcohol.[2] In a separate flask, dissolve morphine (1 equivalent) in hot methyl alcohol.[2]

  • Crystallization: Mix the two solutions. Upon cooling, the diastereomeric salt of one enantiomer will preferentially crystallize. The initial crystals formed are typically enriched in the salt of the l-acid.[2]

  • Isolation of the Less Soluble Diastereomer: Collect the crystals by filtration and wash with a small amount of cold methyl alcohol.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a dilute mineral acid (e.g., HCl) to precipitate the enantiomerically enriched this compound. The resolving agent remains in the aqueous solution.

  • Purification: The enantiomeric purity of the acid can be enhanced by repeated recrystallizations from a suitable solvent, such as a mixture of ethyl acetate (B1210297) and carbon tetrachloride or benzene.[2] The progress of the resolution can be monitored by measuring the specific rotation of the acid at each stage.

  • Isolation of the More Soluble Diastereomer: The mother liquor from the initial crystallization contains the diastereomeric salt of the other enantiomer. This can be recovered by evaporation of the solvent and subsequent treatment with acid.

Quantitative Data (Based on historical data):

ParameterValue
Initial Specific Rotation of resolved acid[α]D ≈ -111.4° to -118° (in ethyl acetate)[2]
Specific Rotation after purification[α]D up to -144° (in ethyl acetate)[2]
Theoretical Maximum Yield< 50% for each enantiomer
Reported Enantiomeric ExcessHigh, approaching 100% after extensive recrystallization.

Note: The specific rotation of the pure l-enantiomer (B50610) is reported as [α]D¹³ -148.0° (c = 5.8 in ethyl acetate).

Chiral High-Performance Liquid Chromatography (HPLC)

Proposed Protocol:

  • Column Selection: A chiral stationary phase (CSP) based on a polysaccharide derivative, such as cellulose or amylose tris(3,5-dimethylphenylcarbamate), is a good starting point due to their broad applicability.[6]

  • Mobile Phase Selection:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The addition of a small amount of a strong acid (e.g., trifluoroacetic acid) is often necessary to suppress the ionization of the carboxylic acid groups and improve peak shape.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) can also be effective.

  • Method Development: The mobile phase composition should be optimized to achieve baseline separation of the two enantiomers. This involves adjusting the ratio of the solvents and the concentration of the acidic additive.

  • Analysis: The enantiomeric excess (ee%) of a sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

Expected Performance:

ParameterExpected Outcome
Resolution (Rs)> 1.5 for baseline separation
Enantiomeric Excess (ee%)> 99%
Analysis TimeTypically 10-30 minutes
Enzymatic Kinetic Resolution

This method involves the enantioselective hydrolysis of a diester derivative of this compound using a lipase (B570770).

Proposed Protocol:

  • Substrate Synthesis: Prepare the dimethyl or diethyl ester of racemic this compound by standard esterification methods (e.g., using the corresponding alcohol and an acid catalyst).

  • Enzyme Screening: Screen a panel of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) for their ability to selectively hydrolyze one enantiomer of the diester.

  • Kinetic Resolution:

    • Incubate the racemic diester in a suitable buffer system (e.g., phosphate buffer) with the selected lipase. The reaction can be monitored over time by techniques such as HPLC.

    • The reaction is typically stopped at or near 50% conversion to obtain both the unreacted ester and the hydrolyzed monoester in high enantiomeric excess.

  • Separation and Isolation:

    • Separate the unreacted diester from the monoester by extraction or chromatography.

    • Hydrolyze the separated, enantiomerically enriched diester and monoester to obtain the corresponding enantiomers of this compound.

Expected Performance:

ParameterExpected Outcome
Conversion~50% for optimal resolution
Enantiomeric Excess (ee%)Potentially >95% for both the unreacted ester and the product acid[10]
YieldTheoretically up to 50% for each enantiomer

Visualization of Methodologies

Chiral_Resolution_Workflow cluster_classical Classical Resolution cluster_hplc Chiral HPLC cluster_enzymatic Enzymatic Resolution racemic_acid1 Racemic this compound diastereomeric_salts Diastereomeric Salts Mixture racemic_acid1->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., Morphine) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts acidification Acidification separated_salts->acidification enantiomers1 Resolved Enantiomers acidification->enantiomers1 racemic_acid2 Racemic this compound hplc_column Chiral Stationary Phase (CSP) racemic_acid2->hplc_column separation Chromatographic Separation hplc_column->separation enantiomers2 Separated Enantiomers separation->enantiomers2 racemic_acid3 Racemic this compound esterification Esterification racemic_acid3->esterification racemic_ester Racemic Diester esterification->racemic_ester kinetic_resolution Kinetic Resolution racemic_ester->kinetic_resolution lipase Lipase lipase->kinetic_resolution ester_acid_mixture Enantiomerically Enriched Ester and Monoester kinetic_resolution->ester_acid_mixture separation_hydrolysis Separation & Hydrolysis ester_acid_mixture->separation_hydrolysis enantiomers3 Resolved Enantiomers separation_hydrolysis->enantiomers3

Caption: General workflows for the chiral resolution of racemic this compound.

Method_Comparison cluster_pros_cons center Chiral Resolution of This compound classical Classical Resolution center->classical hplc Chiral HPLC center->hplc enzymatic Enzymatic Resolution center->enzymatic pros_classical Pros: - Scalable - Established Method classical->pros_classical cons_classical Cons: - Labor-intensive - Lower initial purity classical->cons_classical pros_hplc Pros: - High Purity - Analytical & Preparative hplc->pros_hplc cons_hplc Cons: - High Cost - Method Development hplc->cons_hplc pros_enzymatic Pros: - High Selectivity - Mild Conditions enzymatic->pros_enzymatic cons_enzymatic Cons: - Substrate Derivatization - Enzyme Screening enzymatic->cons_enzymatic

Caption: Comparison of pros and cons for different chiral resolution methods.

References

A Comparative Guide to the Reactivity of Meso and Racemic 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical structure of a molecule can profoundly influence its chemical reactivity and biological activity. This guide provides a detailed comparison of the reactivity of the diastereomeric forms of 2,3-dibromosuccinic acid: the meso and racemic (dl) isomers. Understanding these differences is crucial for professionals in organic synthesis and drug development, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Physicochemical Properties

The distinct spatial arrangement of the bromine atoms in meso and racemic this compound leads to differences in their physical properties, which can influence their behavior in chemical reactions.

Propertymeso-2,3-Dibromosuccinic Acidracemic-2,3-Dibromosuccinic Acid
Synonyms (2R,3S)-2,3-Dibromosuccinic acid(±)-2,3-Dibromosuccinic acid; (2R,3R)- and (2S,3S)-2,3-Dibromosuccinic acid
Melting Point 255-256 °C (with decomposition)167 °C
Solubility in Water Sparingly soluble in cold water, more soluble in hot water.Very soluble in cold water.
Stereochemistry Achiral (internal plane of symmetry)Chiral (enantiomeric pair)

Comparative Reactivity in Elimination Reactions

The primary difference in reactivity between the meso and racemic isomers of this compound is observed in elimination reactions, such as dehydrobromination and debromination. The stereochemical arrangement of the leaving groups (bromine atoms) dictates the geometry of the transition state and, consequently, the reaction rate and the stereochemistry of the resulting product.

It has been noted that the elimination of hydrogen bromide from racemic this compound to yield 2-bromofumaric acid proceeds more readily than from the meso isomer.[1] This difference in reactivity can be attributed to the preferred anti-periplanar arrangement of the hydrogen and bromine atoms in the transition state of the E2 elimination reaction.

Stereospecific Debromination with Iodide

A classic experiment to demonstrate the differing reactivity of these diastereomers is the debromination reaction using a nucleophile like the iodide ion (I⁻) in an acetone (B3395972) solvent. This reaction is stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product.

Key Experimental Observations (Analogous System):

Based on this well-established precedent, the debromination of the this compound isomers is expected to proceed as follows:

  • meso-2,3-Dibromosuccinic Acid will undergo anti-elimination to yield fumaric acid (the trans-isomer).

  • racemic-2,3-Dibromosuccinic Acid will undergo anti-elimination to yield maleic acid (the cis-isomer).

The reaction with the racemic isomer is generally faster due to the more favorable steric arrangement for the anti-periplanar transition state.

Hypothetical Comparative Data for Debromination

The following table presents a hypothetical but mechanistically sound comparison of the outcomes of the debromination reaction.

Parametermeso-2,3-Dibromosuccinic Acidracemic-2,3-Dibromosuccinic Acid
Major Product Fumaric Acid (trans)Maleic Acid (cis)
Relative Reaction Rate SlowerFaster
Hypothetical Yield (%) 8595

Experimental Protocols

Synthesis of Meso and Racemic Isomers

The starting materials for a comparative reactivity study can be synthesized through the stereospecific bromination of fumaric and maleic acid.

  • Synthesis of meso-2,3-Dibromosuccinic Acid: This isomer is prepared by the anti-addition of bromine to fumaric acid.[2]

  • Synthesis of racemic-2,3-Dibromosuccinic Acid: This isomer is prepared by the anti-addition of bromine to maleic acid.[2]

Detailed Protocol for Comparative Debromination

This protocol is designed to compare the reactivity of the meso and racemic isomers of this compound.

Materials:

  • meso-2,3-Dibromosuccinic acid

  • racemic-2,3-Dibromosuccinic acid

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

  • Starch indicator solution

  • Round-bottom flasks

  • Reflux condensers

  • Magnetic stirrers and stir bars

  • Thermostatically controlled water bath

  • Burettes and pipettes

Procedure:

  • Reaction Setup: In separate round-bottom flasks, prepare solutions of meso-2,3-dibromosuccinic acid and racemic-2,3-dibromosuccinic acid in acetone at a known concentration (e.g., 0.1 M).

  • In another set of flasks, prepare solutions of sodium iodide in acetone at a known concentration (e.g., 0.5 M).

  • Equilibrate all solutions to a constant temperature in the water bath (e.g., 25 °C).

  • Reaction Initiation: To start the reactions, add a measured volume of the sodium iodide solution to each of the dibromosuccinic acid solutions simultaneously.

  • Kinetic Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of cold water.

  • Titration: Titrate the liberated iodine (I₂) in the quenched aliquots with a standardized solution of sodium thiosulfate, using a starch indicator to determine the endpoint.

  • Data Analysis: The rate of the reaction can be determined by plotting the concentration of liberated iodine versus time. The rate constants for the debromination of each isomer can then be calculated.

  • Product Analysis: After the reaction is complete, the products (fumaric acid and maleic acid) can be isolated and identified by their melting points and spectroscopic methods (e.g., ¹H NMR) to confirm the stereospecificity of the reaction.

Reaction Mechanisms and Logical Flow

The stereochemical outcome of the debromination reaction is dictated by the preferred anti-periplanar arrangement of the bromine atoms in the transition state.

debromination_meso meso meso-2,3-Dibromosuccinic Acid (anti-periplanar conformation favored) transition_meso Transition State meso->transition_meso I⁻ attack fumaric Fumaric Acid (trans) transition_meso->fumaric iodine I₂ + 2Br⁻ iodide 2I⁻ debromination_racemic racemic racemic-2,3-Dibromosuccinic Acid (anti-periplanar conformation accessible) transition_racemic Transition State racemic->transition_racemic I⁻ attack maleic Maleic Acid (cis) transition_racemic->maleic iodine I₂ + 2Br⁻ iodide 2I⁻ experimental_workflow cluster_synthesis Synthesis of Starting Materials cluster_reaction Comparative Debromination cluster_analysis Data Analysis and Product Identification fumaric Fumaric Acid bromination1 Bromination fumaric->bromination1 maleic Maleic Acid bromination2 Bromination maleic->bromination2 meso_acid meso-2,3-Dibromosuccinic Acid bromination1->meso_acid racemic_acid racemic-2,3-Dibromosuccinic Acid bromination2->racemic_acid reaction_setup Prepare solutions in Acetone (Isomers and NaI) meso_acid->reaction_setup racemic_acid->reaction_setup reaction_init Initiate reactions at constant temperature reaction_setup->reaction_init kinetic_monitoring Monitor reaction progress via titration reaction_init->kinetic_monitoring rate_determination Determine reaction rates and rate constants kinetic_monitoring->rate_determination product_isolation Isolate and identify products (m.p., NMR) kinetic_monitoring->product_isolation comparison Compare reactivity and stereochemical outcomes rate_determination->comparison product_isolation->comparison

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromosuccinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,3-Dibromosuccinic acid is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling. It is classified as an irritant to the eyes, skin, and respiratory system, and may cause severe skin burns and eye damage.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the material you are using.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Wear safety glasses with side shields or goggles.[2]

  • Hand Protection: Use protective gloves.[2][3]

  • Skin and Body Protection: Wear long-sleeved clothing and a lab coat.[2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA-approved respirator.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[2] Do not dispose of this chemical down the drain or in regular trash.

  • Containment:

    • For unused or waste this compound, ensure it is in a clearly labeled, sealed, and non-reactive container.

    • In case of a spill, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[1][2][4] Avoid generating dust during cleanup.[1][3]

  • Waste Classification:

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or equivalent local regulations.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[1]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • The waste must be disposed of at an approved waste disposal plant.[4][5]

Hazard Summary

The following table summarizes the key hazards associated with this compound.

Hazard TypeDescriptionCitations
Eye Irritation Causes serious eye irritation.[1][2]
Skin Irritation Causes skin irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2][4]
Incompatibilities Strong oxidizing agents and strong bases.[1]
Hazardous Decomposition Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1][6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_contain Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Place waste in a labeled, sealed container A->B Handle Waste C For spills, sweep solid into a disposal container D Store in a designated hazardous waste area B->D Secure Waste E Keep away from incompatible materials F Contact EHS or licensed waste disposal contractor D->F Arrange Pickup G Dispose of at an approved waste disposal facility F->G Finalize Disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,3-Dibromosuccinic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also an irritant to the skin, eyes, and respiratory system.[3][4] Ingestion may cause irritation of the digestive tract.[3][5]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Chemical safety goggles or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][5]
Skin Protective gloves (inspect before use) and appropriate protective clothing to prevent skin exposure.[1][3][5]Regulation (EU) 2016/425 and the standard EN 374.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when dust is generated or if irritation occurs. For small-scale laboratory use, ensure adequate ventilation.[3]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is mandatory to ensure a safe working environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][7]

    • Before starting, ensure all necessary PPE is available and in good condition.

  • Handling the Chemical :

    • Avoid generating dust.[3][5]

    • Wear the prescribed PPE as detailed in the table above.

    • Avoid all contact with eyes, skin, and clothing.[3]

    • Do not breathe in dust or vapors.[3][7]

    • Keep the container tightly closed when not in use.[3]

    • Wash hands and any exposed skin thoroughly after handling.[3][7]

  • Storage :

    • Store in a dry, cool, and well-ventilated place.[3][7]

    • Keep the container tightly closed.[7]

    • Store away from incompatible materials such as bases, reducing agents, and strong oxidizing agents.[3][5][7]

Emergency and First Aid Protocols

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[7] Seek immediate medical attention.[3][7]

  • Skin Contact : Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.[7] Get medical attention if irritation develops or persists.[3]

  • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration.[3][7] Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and seek immediate medical assistance.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material by sweeping or vacuuming it up and placing it into a suitable, labeled, and closed container for disposal.[3][7]

    • Do not allow the chemical to enter drains.[1]

  • Labeling and Storage of Waste :

    • Clearly label the waste container with the chemical name and associated hazards.

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable local, regional, and national regulations.[7]

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6]

Spill Management Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate : Evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use appropriate personal protective equipment as outlined above.

  • Clean-up :

    • For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3][5]

    • Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Report : Report the incident to the laboratory supervisor or safety officer.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.